5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZQLNLKVIBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177291-38-1 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold is a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have led to the development of numerous blockbuster drugs and specialized agricultural agents.[1] Among the myriad of pyrazole derivatives, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (C₈H₁₀N₂O₂, Mol. Wt.: 166.18 g/mol ) stands out as a key intermediate in the synthesis of potent kinase inhibitors for oncology and metabolically stable pesticides.[1] The precise arrangement of its constituent atoms—the cyclopropyl group at the 5-position, the N-methyl moiety, and the carboxylic acid at C3—is critical to its function, dictating its binding affinity and reactivity.
This in-depth technical guide, designed for the practicing scientist, provides a comprehensive walkthrough of the structure elucidation of this important molecule. We will not merely present the data; we will delve into the causality behind the analytical choices, demonstrating how a combination of spectroscopic techniques can be synergistically employed to build an unassailable structural hypothesis. This guide is structured to be a self-validating system, where each piece of evidence logically supports the next, culminating in the unambiguous confirmation of the molecular architecture.
I. The Synthetic Pathway: From Precursors to the Target Molecule
The journey of structure elucidation begins with the synthesis of the compound itself. A plausible and efficient synthetic route provides the first piece of the structural puzzle, offering a strong indication of the expected connectivity. A common and effective method for constructing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] In our case, the target molecule can be synthesized via a three-step process starting from ethyl 4-cyclopropyl-2,4-dioxobutanoate and methylhydrazine.
Experimental Protocol: Synthesis
-
Step 1: Cyclocondensation to form the Pyrazole Ester
-
To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.
-
-
Step 2: Hydrolysis to the Carboxylic Acid
-
The crude ester from the previous step is dissolved in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
The mixture is stirred at 60°C for 2 hours, or until the reaction is complete as monitored by TLC.
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.
-
The solution is then acidified to a pH of approximately 3-4 using 2M hydrochloric acid, resulting in the precipitation of the product.
-
-
Step 3: Purification
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
-
This synthetic route strongly suggests the formation of a pyrazole ring with a cyclopropyl group and a carboxylic acid (derived from the ethyl carboxylate). The use of methylhydrazine dictates the presence of an N-methyl group. However, this synthesis could potentially lead to two regioisomers: the desired this compound and its isomer, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Spectroscopic analysis is therefore essential for definitive structural assignment.
II. Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and elemental composition of the synthesized compound.[3][4] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, offering a precise mass measurement that can confirm the molecular formula.[4]
Expected High-Resolution Mass Spectrum Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
Data predicted based on the molecular formula C₈H₁₀N₂O₂.[5]
The observation of a protonated molecular ion [M+H]⁺ at m/z 167.0815 would be in excellent agreement with the calculated exact mass for C₈H₁₁N₂O₂⁺, confirming the elemental composition.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments would provide further structural insights through the analysis of fragmentation patterns. Key expected fragmentation pathways for pyrazole derivatives include the loss of small neutral molecules and cleavage of the pyrazole ring.[4][6] For our target molecule, we would anticipate fragments corresponding to:
-
Loss of water (H₂O) from the carboxylic acid group.
-
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid.
-
Cleavage of the cyclopropyl ring.
The fragmentation pattern provides a fingerprint that can help distinguish between isomers and confirm the presence of the key functional groups.
III. Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrazole ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch (superimposed) | Cyclopropyl, Methyl |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| ~1600 | C=N stretch | Pyrazole Ring |
| 1440-1395 | O-H bend | Carboxylic Acid |
| 1320-1210 | C-O stretch | Carboxylic Acid |
The most telling feature would be the very broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretching signals in that region.[8] A strong carbonyl (C=O) absorption between 1760-1690 cm⁻¹ would further confirm the presence of the carboxylic acid.[8] The C=N stretching vibration of the pyrazole ring would also be observable.[9]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity and spatial arrangement of the atoms, making it the most powerful tool for unambiguous structure elucidation.[2] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to piece together the molecular puzzle.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | -COOH |
| ~6.5 | singlet | 1H | Pyrazole H4 |
| ~3.9 | singlet | 3H | N-CH₃ |
| ~2.1 | multiplet | 1H | Cyclopropyl CH |
| ~1.1 | multiplet | 2H | Cyclopropyl CH₂ |
| ~0.9 | multiplet | 2H | Cyclopropyl CH₂ |
Predicted chemical shifts are based on typical values for similar structures.
Causality behind the assignments:
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield.
-
The single proton on the pyrazole ring (H4) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic/heteroaromatic region.
-
The N-methyl protons will also be a singlet, typically appearing between 3.5 and 4.0 ppm.
-
The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region (0.5-2.5 ppm) due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~150 | Pyrazole C5 |
| ~145 | Pyrazole C3 |
| ~110 | Pyrazole C4 |
| ~40 | N-CH₃ |
| ~10-15 | Cyclopropyl CH₂ |
| ~5-10 | Cyclopropyl CH |
Predicted chemical shifts are based on typical values for pyrazole derivatives.
The deshielded carbons of the pyrazole ring and the carboxylic acid carbonyl will appear downfield, while the aliphatic carbons of the N-methyl and cyclopropyl groups will be upfield.
2D NMR Spectroscopy: Unambiguous Assignment
To definitively connect the protons and carbons and to distinguish between the 5-cyclopropyl and 3-cyclopropyl regioisomers, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining long-range connectivity (2-3 bonds). For our target molecule, the following correlations would be crucial for distinguishing between the isomers:
-
In the correct 5-cyclopropyl isomer: The N-methyl protons (~3.9 ppm) should show a correlation to the pyrazole C5 (~150 ppm), the carbon bearing the cyclopropyl group. The pyrazole H4 proton (~6.5 ppm) should show correlations to both C3 and C5.
-
In the alternative 3-cyclopropyl isomer: The N-methyl protons would show a correlation to a carbon not bearing the cyclopropyl group.
-
The HMBC experiment provides the definitive evidence for the substitution pattern on the pyrazole ring.
Visualizing the Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
V. Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical interpretation of data from multiple analytical techniques. The synthesis provides a foundational hypothesis of the molecular structure. Mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the key functional groups. However, it is the comprehensive analysis of 1D and 2D NMR spectra that provides the irrefutable evidence of the atomic connectivity and, crucially, the regiochemistry of the substituents on the pyrazole ring. The HMBC experiment, in particular, serves as the final arbiter in distinguishing between the possible isomers. This integrated analytical approach ensures the scientific rigor required in modern chemical research and drug development, providing a high degree of confidence in the final assigned structure.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound [myskinrecipes.com]
- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 7. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
A Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract: This document provides an in-depth technical examination of the physicochemical properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1177291-38-1). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique structural features—a substituted pyrazole core, a cyclopropyl moiety, and a carboxylic acid group—confer properties that are critical for its application as an intermediate in the synthesis of high-value molecules, such as kinase inhibitors.[1] This guide details the compound's chemical identity, core physicochemical parameters, analytical characterization methods, and robust experimental protocols for property determination, offering a foundational resource for scientists engaged in its use.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. This compound is registered under CAS Number 1177291-38-1.[1][] The structural and molecular details are summarized below.
| Identifier | Value | Source |
| CAS Number | 1177291-38-1 | BOC Sciences[], MySkinRecipes[1] |
| Molecular Formula | C₈H₁₀N₂O₂ | BOC Sciences[], MySkinRecipes[1], Benchchem[3] |
| Molecular Weight | 166.18 g/mol | BOC Sciences[], MySkinRecipes[1], Benchchem[3] |
| IUPAC Name | 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | BOC Sciences[] |
| InChI Key | FVKZQLNLKVIBIB-UHFFFAOYSA-N | BOC Sciences[] |
| Canonical SMILES | CN1C(=CC(=N1)C(=O)O)C2CC2 | PubChemLite[4] |
The molecule's architecture, featuring a planar pyrazole ring flanked by a strained cyclopropyl group and an acidic carboxylic acid function, is pivotal to its reactivity and interaction with biological targets. The cyclopropyl group, for instance, is known to enhance metabolic stability and binding affinity in drug candidates.[3]
Figure 1: Chemical Structure of the Topic Compound.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The following table summarizes known and predicted properties for this compound.
| Property | Value / Range | Comments and Significance |
| Physical State | Solid | Expected based on analogous pyrazole carboxylic acids.[5] |
| Melting Point | Data not publicly available | Requires experimental determination via DSC or melting point apparatus. This parameter is a key indicator of purity. |
| Boiling Point | Data not publicly available | As an organic acid, decomposition may occur before boiling under atmospheric pressure. |
| Aqueous Solubility | Data not publicly available | A critical parameter for drug development. Must be determined experimentally (see Protocol 4.1). Solubility is expected to be pH-dependent due to the carboxylic acid moiety. |
| pKa | Data not publicly available | The dissociation constant of the carboxylic acid group is crucial for predicting ionization state in physiological conditions, which affects solubility, permeability, and receptor binding. Expected to be in the range of 3-5. |
| LogP (XlogP) | 0.7 (Predicted) | This predicted value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability.[4] |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. For a self-validating system, data from multiple orthogonal methods must converge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be highly characteristic. Key signals should include a singlet for the N-methyl group, distinct multiplets for the cyclopropyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the 10 protons in the structure.
-
¹³C NMR: The carbon spectrum should show eight distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also a key diagnostic feature.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should reveal a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 165.07. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, C₈H₁₀N₂O₂, with high accuracy.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the compound. A well-developed method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) should yield a single major peak, allowing for purity quantification, typically reported as >95% or >97%.[1][]
Experimental Protocols for Property Determination
To ensure data is trustworthy and reproducible, standardized, well-controlled experimental protocols are necessary. The following sections detail methodologies for determining critical physicochemical parameters.
Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution, providing a definitive value for a compound's solubility in a specific medium at a given temperature. This is fundamental for predicting its behavior in aqueous environments, from reaction mixtures to physiological fluids.
Figure 2: Workflow for Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Addition of Compound: Add an excess amount of this compound to a sealed, clear glass vial containing a known volume of the buffer. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are statistically identical.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge at a low speed to pellet the solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered sample with the mobile phase and analyze its concentration using a pre-validated HPLC method with a calibration curve prepared from known standards.
-
Calculation: The solubility (in mg/mL or µM) is calculated based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Protocol: Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. For this compound, it allows for the precise measurement of the acidity of the carboxylic acid. This value is essential for understanding its charge state across a pH range, which governs its interactions and properties in solution.
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in deionized, degassed water. A co-solvent like methanol may be used if aqueous solubility is low, but the results will yield an apparent pKa (pKaᵃᵖᵖ).
-
System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Stir the solution gently.
-
Titration Execution: Add small, precise volumes of the NaOH titrant and record the pH after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) or by finding the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, per the Henderson-Hasselbalch equation.
Stability, Storage, and Handling
Proper storage is critical to maintain the integrity and purity of the compound.
-
Storage Conditions: Commercial suppliers recommend storing the compound at 2-8°C under dry conditions.[1][3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
-
Chemical Stability: As a carboxylic acid, it may react with strong bases. It is generally stable under standard laboratory conditions but should be protected from high temperatures and direct sunlight to prevent potential degradation.
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or direct contact with skin and eyes.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable intermediate in modern chemical synthesis. While specific experimental data for properties like melting point and solubility are not widely published, this guide provides the authoritative framework and robust experimental protocols necessary for their determination. A thorough understanding and precise measurement of these characteristics are paramount for its effective and reliable application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals.
References
An In-Depth Technical Guide to 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, identified by the CAS Number 1177291-38-1 , is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1][] Its unique molecular architecture, featuring a pyrazole core substituted with a cyclopropyl group, a methyl group, and a carboxylic acid moiety, makes it a valuable and versatile building block in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of targeted therapeutics.
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and ability to participate in various biological interactions.[3] The incorporation of a cyclopropyl group can further enhance a molecule's pharmacological profile by improving potency, metabolic stability, and membrane permeability, while also reducing off-target effects.[4][5] The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries for biological screening.[6]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1177291-38-1 | [1][] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Storage | 2-8°C, dry | [1] |
Spectroscopic Characterization:
While a specific, publicly available, detailed spectrum for this exact compound is not readily found, the expected spectroscopic signatures can be inferred from closely related analogs and general principles of NMR and IR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), the N-methyl protons (a singlet), and a proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the N-methyl carbon, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and various C-H and C-N stretching and bending vibrations associated with the pyrazole and cyclopropyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of pyrazole carboxylic acids generally relies on the well-established Knorr pyrazole synthesis and related methodologies, which involve the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into the formation of the pyrazole ring followed by the introduction or unmasking of the carboxylic acid functionality. A common approach is to synthesize the corresponding ester and then hydrolyze it to the desired carboxylic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
The following protocol is a representative example based on general procedures for the synthesis of similar pyrazole carboxylic acids.[7] Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of a suitable cyclopropyl-containing β-ketoester (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate) in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the cyclocondensation reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound lies in its use as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy.[1] The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding site of kinases.
Role as a Pharmacophore in Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrazole ring system is a common feature in many approved and investigational kinase inhibitors. The substituents on the pyrazole ring, including the cyclopropyl and carboxylic acid-derived amide groups, play a crucial role in determining the inhibitor's potency and selectivity.
Caption: Workflow illustrating the use of the title compound in kinase inhibitor discovery.
While a specific marketed drug containing this exact fragment is not prominently documented in the public domain, numerous patents and scientific articles describe the synthesis and biological evaluation of pyrazole derivatives with similar substitution patterns as potent inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases. The structural motif of a substituted pyrazole carboxamide is a recurring theme in the design of these inhibitors.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational molecular design in modern chemistry. Its strategic combination of a stable heterocyclic core, a pharmacologically beneficial cyclopropyl group, and a synthetically versatile carboxylic acid handle makes it an invaluable tool for researchers in both academic and industrial settings. As the quest for more selective and potent therapeutics continues, it is highly probable that this and structurally related pyrazole building blocks will continue to play a pivotal role in the discovery and development of the next generation of innovative medicines and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic data for 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Introduction: Elucidating the Molecular Architecture
This compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ) is a heterocyclic compound featuring a pyrazole core, a foundational structure in medicinal chemistry known for a wide array of pharmacological activities.[1][2] The precise arrangement of its cyclopropyl, methyl, and carboxylic acid substituents is critical to its function and potential applications in drug development and agrochemicals.[3][4] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally confirm the structure and purity of this molecule. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering researchers a robust framework for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] For a molecule like this compound, NMR confirms the presence and connectivity of each distinct functional group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), within a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.[5]
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. The spectral width should encompass a range of at least 0-14 ppm to capture all signals, including the downfield carboxylic acid proton.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Development
Abstract
Solubility is a critical physicochemical property that dictates the developability of a new chemical entity into a viable drug product.[1][2][3] Poor aqueous solubility can severely limit oral bioavailability, lead to erratic absorption, and complicate formulation design, ultimately increasing the risk of failure in the drug development pipeline.[2][3] This guide provides an in-depth analysis of the solubility characteristics of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1177291-38-1), a heterocyclic building block with significant potential in medicinal chemistry.[4][5] We will explore the theoretical underpinnings of its solubility, present a structured methodology for its empirical determination, and discuss the practical implications for researchers in drug discovery and development.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to poor pharmaceutical properties.[2][3] Among these, aqueous solubility is a paramount concern, especially for orally administered drugs.[1] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a characterization step but a foundational pillar of a successful development program.
Early and accurate solubility assessment allows for:
-
Informed Candidate Selection: Prioritizing compounds with favorable properties reduces the risk of costly late-stage failures.[3][6]
-
Reliable Bioassay Results: Poorly soluble compounds can precipitate in assay media, leading to inaccurate potency measurements and misleading structure-activity relationships (SAR).[1][2]
-
Rational Formulation Design: Knowledge of solubility in various media guides the selection of appropriate excipients and delivery technologies.[7]
-
Prediction of In Vivo Behavior: Solubility data is a key input for biopharmaceutical classification systems (BCS) and for predicting oral bioavailability.[6][8][9][10]
This guide focuses on this compound, a molecule of interest due to its use as an intermediate in the synthesis of potential kinase inhibitors and other pharmaceutical agents.[4] Understanding its solubility is the first step in harnessing its therapeutic potential.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is intrinsically linked to its structure. Key features of this compound (C₈H₁₀N₂O₂) that govern its solubility include:
-
Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. As a weak acid, the molecule's overall charge will change with pH. At pH values above its pKa, the carboxylic acid will deprotonate to the more soluble carboxylate anion (-COO⁻). Conversely, at pH values below its pKa, it will exist predominantly in its less soluble, neutral form.
-
Pyrazole Ring: This aromatic heterocycle contributes to the molecule's rigidity and potential for π-π stacking interactions in the solid state, which can decrease solubility. The nitrogen atoms can act as hydrogen bond acceptors.
-
Cyclopropyl and Methyl Groups: These nonpolar, aliphatic groups contribute to the molecule's lipophilicity (fat-solubility). An increase in lipophilicity often corresponds to a decrease in aqueous solubility.
Based on this structure, we can predict that the compound will exhibit low solubility in neutral and acidic aqueous media and significantly higher solubility in alkaline conditions. Its solubility in organic solvents is expected to be moderate to high, particularly in polar aprotic solvents capable of hydrogen bonding.[11]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When discussing solubility, it is crucial to differentiate between two key measurements: thermodynamic and kinetic solubility.[12][13]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[12][13][14] This value is independent of the method used for dissolution and is critical for late-stage development and formulation.[14] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[15][16]
-
Kinetic Solubility: This measurement is determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and identifying the concentration at which precipitation first occurs.[14][17][18] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[12][13][19] While less precise, this high-throughput method is invaluable during early drug discovery for rapidly screening large numbers of compounds.[17][18][19]
For lead optimization and pre-formulation studies, thermodynamic solubility provides the most reliable and relevant data.[20]
Experimental Determination of Thermodynamic Solubility
The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the universally accepted shake-flask method.[15][16][21] This protocol is aligned with guidelines from regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) studies.[8][9][10]
Workflow for Thermodynamic Solubility Determination
The overall experimental process follows a logical sequence to ensure data quality and reproducibility.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
HPLC with UV detector (or LC-MS)
-
Volumetric flasks and pipettes
-
Solvents:
-
pH 1.2 Buffer (0.1 N HCl or Simulated Gastric Fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Preparation of Media: Prepare all aqueous buffer solutions. For BCS classification, buffers at pH 1.2, 4.5, and 6.8 are standard.[8][10][22] The experiments should be conducted at 37 ± 1°C.[9][22]
-
Rationale: This pH range represents the physiological extremes of the gastrointestinal tract.[23] Temperature is set to mimic physiological conditions.
-
-
Compound Addition: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain undissolved at equilibrium.
-
Solvent Addition & Equilibration: Add a precise volume of the chosen solvent to each vial, cap tightly, and place the vials in the orbital shaker. Agitate at a constant speed and temperature for a predetermined time (typically 24 to 48 hours).
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter (e.g., PVDF) to remove solid particles.
-
Rationale: Incomplete removal of solid particles will lead to an overestimation of solubility. Care must be taken to ensure the compound does not adsorb to the filter material.
-
-
Quantification:
-
Carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with known concentrations of the compound.
-
Rationale: A validated, specific, and sensitive analytical method is required for accurate quantification.[15][17]
-
-
Final pH Measurement: For aqueous samples, measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[8][10]
-
Rationale: This is a self-validating step. A significant change in pH could indicate degradation or interaction with the buffer, invalidating the result for that medium.
-
Expected Solubility Profile and Data Interpretation
While specific experimental data for this compound is not publicly available, we can present an illustrative table based on its chemical structure and the behavior of similar pyrazole carboxylic acids.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | Type | Expected Solubility (µg/mL) | Interpretation & Implications |
| pH 1.2 Buffer (SGF) | Aqueous | Low (< 10) | Likely to be poorly soluble in the stomach. May exhibit dissolution rate-limited absorption. |
| pH 4.5 Acetate Buffer | Aqueous | Low-Moderate (10 - 100) | Solubility begins to increase as pH approaches pKa. |
| pH 6.8 Buffer (SIF) | Aqueous | Moderate-High (> 250) | Significantly more soluble in the intestine, where most drug absorption occurs. |
| Water (unbuffered) | Aqueous | Low | Will depend on the self-acidification of water by the compound. |
| Methanol | Organic (Polar, Protic) | High (> 10,000) | Useful for stock solution preparation and analytical methods. |
| Ethanol | Organic (Polar, Protic) | High (> 10,000) | A potential co-solvent for liquid formulations. |
| Acetonitrile | Organic (Polar, Aprotic) | Moderate-High | Common solvent for HPLC analysis. |
| DMSO | Organic (Polar, Aprotic) | Very High (> 50,000) | Excellent for preparing high-concentration stock solutions for in vitro assays. |
Interpretation:
The data clearly illustrates the pH-dependent nature of the compound. Its low solubility at acidic pH suggests it would be classified as a low solubility compound under the BCS (where classification is based on the lowest solubility between pH 1.2-6.8).[8][9][10] This has significant consequences, placing it potentially in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Such a classification would necessitate formulation strategies to enhance solubility, such as salt formation, amorphization, or lipid-based formulations.
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The molecule's structure, dominated by a carboxylic acid function, dictates a pronounced pH-dependent solubility profile, which is a critical factor for its development as an oral therapeutic. The provided shake-flask protocol represents a robust and regulatory-accepted method for generating the high-quality thermodynamic solubility data required for informed decision-making in pharmaceutical development. For any project involving this or structurally related compounds, the empirical determination of solubility as outlined here is an indispensable first step toward successful formulation and clinical application.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. chembk.com [chembk.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. scribd.com [scribd.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. who.int [who.int]
- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The pyrazole carboxylic acid core is a quintessential example of such a scaffold. This five-membered heterocyclic ring, functionalized with a carboxylic acid group, offers a unique combination of structural rigidity, synthetic tractability, and versatile hydrogen bonding capabilities. These attributes have made it a focal point for the development of novel compounds across a wide spectrum of diseases.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities associated with novel pyrazole carboxylic acids. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and synthesize quantitative data to offer a clear perspective on the therapeutic potential of this remarkable class of molecules.
A Spectrum of Biological Activities: From Inflammation to Oncology
The functional versatility of the pyrazole carboxylic acid scaffold has given rise to derivatives with a vast array of pharmacological effects. Below, we explore the most significant of these, focusing on the underlying mechanisms of action and structure-activity relationships (SAR).
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A predominant and well-documented activity of pyrazole derivatives is their potent anti-inflammatory effect. Many of these compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2]
Mechanism of Action: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyrazole carboxylic acid derivatives, much like the blockbuster drug Celecoxib, can fit snugly into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin precursors.[1][3] The sulfonamide moiety present in many active pyrazole inhibitors is crucial for this selectivity, as it interacts with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[3]
Structure-Activity Relationship (SAR) Insights:
-
The presence of a sulfonamide or a similar hydrogen-bond-accepting group on one of the phenyl rings is often critical for COX-2 selectivity.[3]
-
The nature and position of substituents on the aryl rings attached to the pyrazole core can significantly modulate potency and selectivity.[4]
-
The carboxylic acid group can be esterified or converted to an amide to create non-acidic analogs, which may improve pharmacokinetic properties while retaining potent activity.[4]
Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Carboxylic Acids.
Anticancer Activity: A Multi-pronged Assault on Tumorigenesis
The pyrazole scaffold is a cornerstone of modern oncology, found in numerous FDA-approved tyrosine kinase inhibitors.[5] Novel pyrazole carboxylic acids and their derivatives are being actively investigated for their ability to disrupt various cancer signaling pathways.
Mechanisms of Action: The anticancer effects of these compounds are diverse and target multiple hallmarks of cancer.
-
Kinase Inhibition: Many derivatives are designed to inhibit protein kinases that are crucial for tumor cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and mTOR.[5][6] By blocking the ATP-binding site of these kinases, the compounds halt downstream signaling cascades that promote cell growth and angiogenesis.
-
Tubulin Polymerization Inhibition: Some pyrazole compounds have been shown to interfere with the dynamics of microtubule assembly by binding to tubulin.[7] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7]
-
Apoptosis Induction: Beyond cell cycle arrest, pyrazole derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[8]
Figure 2: Multi-target Anticancer Mechanisms of Pyrazole Derivatives.
Antimicrobial Activity: Combating Pathogenic Threats
Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9]
Mechanism of Action: While the exact mechanisms can vary, many heterocyclic compounds, including pyrazoles, are thought to exert their antimicrobial effects by interfering with essential cellular processes. This can include the inhibition of DNA synthesis, disruption of cell wall integrity, or interference with key metabolic enzymes.[10] For antifungal activity, a prominent target is sterol 14-alpha demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11]
SAR Insights:
-
The introduction of halogen atoms (e.g., Cl, F) on the phenyl rings often enhances antimicrobial potency.
-
The specific substitution pattern on the pyrazole ring and its aryl substituents is key to determining the spectrum of activity (i.e., antibacterial vs. antifungal).
Experimental Workflows for Activity Screening
As a Senior Application Scientist, the emphasis must be on robust, reproducible, and insightful experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints. The causality behind key steps is explained to empower the researcher.
Workflow 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing a compound's cytotoxic effect by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Action: Seed an appropriate cancer cell line (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to recover from trypsinization and adhere firmly.
-
-
Compound Preparation and Treatment:
-
Action: Prepare a 2X stock concentration series of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and "untreated control" (medium only).
-
Causality: A serial dilution allows for the determination of a dose-response curve. The vehicle control is essential to ensure that the solvent itself has no cytotoxic effect at the concentration used.
-
-
Incubation:
-
Action: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This duration is usually sufficient for cytotoxic or cytostatic effects to manifest and impact cell proliferation and viability.
-
-
MTT Reagent Addition:
-
Action: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours under the same conditions.
-
Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The reaction is dependent on active mitochondrial enzymes.
-
-
Formazan Solubilization:
-
Action: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.
-
Causality: The formazan product is an insoluble crystal. Complete solubilization is mandatory for accurate spectrophotometric measurement.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
-
Causality: Absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells. The IC₅₀ is the standard metric for quantifying a compound's potency.
-
Workflow 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13] The injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response, which can be measured by the increase in paw volume.[12]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Action: Use healthy Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. On the day of the experiment, fast the animals overnight but allow free access to water. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of the pyrazole compound).
-
Causality: Acclimatization minimizes stress-induced physiological variations. Fasting ensures consistent drug absorption. A positive control group is critical to validate the assay's responsiveness.
-
-
Baseline Paw Volume Measurement:
-
Action: Using a plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat up to the tibiotarsal joint.
-
Causality: This baseline measurement is the reference against which all subsequent measurements will be compared to quantify the extent of edema.
-
-
Compound Administration:
-
Action: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Causality: The one-hour lead time allows for the absorption and systemic distribution of the compound, ensuring it is biologically available when the inflammatory challenge is initiated.
-
-
Induction of Inflammation:
-
Action: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[12]
-
Causality: Carrageenan is a non-antigenic irritant that reliably induces an acute inflammatory response characterized by edema, mediated initially by histamine and serotonin, and later by prostaglandins.[12]
-
-
Paw Volume Measurement Post-Induction:
-
Action: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Causality: Time-course measurements allow for the observation of the full inflammatory response and the efficacy of the compound over time, particularly in inhibiting the later, prostaglandin-mediated phase.
-
-
Data Analysis:
-
Action: For each animal at each time point, calculate the edema volume (Vₑ = Vt - V₀). Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100.
-
Causality: This calculation normalizes the data and provides a clear, quantitative measure of the compound's anti-inflammatory efficacy.
-
Workflow 3: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock:
-
Action: Dissolve the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Causality: A high-concentration stock is necessary for creating the subsequent serial dilutions without introducing excessive amounts of solvent into the assay wells.
-
-
Preparation of Microdilution Plate:
-
Action: In a sterile 96-well round-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the 2X highest concentration of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[15]
-
Causality: This creates a logarithmic concentration gradient of the test compound. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Action: Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Causality: Standardization of the inoculum is the most critical step for reproducibility. A standardized bacterial load ensures that the MIC value is consistent and comparable across experiments.
-
-
Inoculation and Incubation:
-
Action: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. Incubate the plate at 37°C for 18-24 hours.
-
Causality: Incubation allows the bacteria to grow in the presence of the compound.
-
-
MIC Determination:
-
Action: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Causality: The absence of turbidity indicates that the compound has inhibited bacterial growth at that concentration. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.
-
Data Synthesis and Interpretation
To provide a comparative overview, the following table summarizes quantitative activity data for representative pyrazole carboxylic acid derivatives reported in the literature.
| Compound Class/Reference | Biological Activity | Assay/Model | Target Organism/Cell Line | Potency Metric (IC₅₀ / MIC / % Inhibition) |
| Pyrazole-Benzothiazole Hybrid[6] | Anticancer | MTT Assay | HT29 (Colon Cancer) | IC₅₀: 3.17 - 6.77 µM |
| Pyrazole-Oxindole Conjugate[7] | Anticancer | Tubulin Polymerization | K562 (Leukemia) | GI₅₀: 0.021 µM |
| 3f Pyrazole Derivative[8] | Anticancer | MTT Assay | MDA-MB-468 (Breast Cancer) | IC₅₀: 14.97 µM (24h) |
| Pyrazolylthiazole Carboxylic Acid[18] | Anti-inflammatory | Carrageenan Paw Edema | Wistar Rats | 89.59 - 93.06% Inhibition @ 3h |
| Di-aryl Substituted Pyrazole Ester[4] | Anti-inflammatory | In Vitro COX-2 Assay | Ovine COX-2 | IC₅₀: 0.059 - 3.89 µM |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid[11] | Antifungal | In Vitro Assay | Candida albicans | IC₅₀: 34.25 µg/mL |
| Pyrazole/1,2,4-oxadiazole Conjugate[9] | Antibacterial | MIC Determination | B. subtilis | MIC: 6.25 µg/mL |
Conclusion and Future Directions
The pyrazole carboxylic acid scaffold continues to prove its value as a privileged structure in drug discovery. Its derivatives have demonstrated potent and often selective activity against a wide range of biological targets implicated in inflammation, cancer, and microbial infections. The synthetic accessibility of this core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple disease-relevant targets simultaneously, such as dual COX-2/kinase inhibitors for cancer therapy.
-
Advanced Drug Delivery: Developing novel formulations or pro-drug strategies to enhance the bioavailability and targeted delivery of promising pyrazole carboxylic acid candidates.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and signaling pathways modulated by novel active compounds, using techniques like chemoproteomics and transcriptomics.
By integrating rational design with robust biological evaluation as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. inotiv.com [inotiv.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. researchgate.net [researchgate.net]
Discovery and Synthesis of Pyrazole-Based Heterocyclic Compounds: A Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First identified by Ludwig Knorr in 1883, this "privileged scaffold" is integral to a multitude of FDA-approved therapeutics, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of pyrazole-based compounds. It navigates from the foundational Knorr synthesis to modern methodologies such as 1,3-dipolar cycloadditions, multicomponent reactions, and transition-metal-catalyzed functionalizations. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as both a strategic and practical resource for harnessing the full potential of pyrazole chemistry in modern therapeutic development.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The enduring relevance of the pyrazole ring in drug design is attributable to its unique physicochemical properties.[7] As a five-membered heterocycle, it is structurally compact yet possesses a rich electronic character.
1.1. Structural Features and Chemical Properties
-
Aromaticity and Stability: The pyrazole ring is an aromatic system, which confers significant thermodynamic stability to the core structure.
-
Tautomerism: Unsubstituted or N1-unsubstituted pyrazoles exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. This property can influence intermolecular interactions, such as hydrogen bonding with biological targets.[4][7]
-
Reactivity: The pyrazole ring contains both a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[8] The pyridine-like N2 atom is basic and serves as a proton acceptor or a coordination site for metals, while the pyrrole-like N1-H is weakly acidic.[6][8] Electrophilic substitution typically occurs at the C4 position, which has the highest electron density.[4][9]
1.2. Pharmacological Significance
The pyrazole nucleus is a key component in numerous blockbuster drugs, validating its status as a "privileged scaffold."[1][10][11] Its ability to act as a bioisostere for other aromatic rings, like benzene, can improve physicochemical properties such as solubility and lipophilicity, enhancing the pharmacokinetic profile of a drug candidate.[7]
Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Class | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor[10][12][13][14] |
| Rimonabant (Acomplia®) | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist[10][13] |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 Inhibitor[13] |
| CDPPB | Antipsychotic | mGluR5 Positive Allosteric Modulator[10] |
| Difenamizole | Analgesic | Non-steroidal anti-inflammatory[10] |
The wide range of biological activities associated with pyrazole derivatives underscores their versatility in targeting diverse physiological pathways.[1][2][4][15]
Foundational Synthetic Strategies: The Knorr Synthesis and Related Methods
The primary and most historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1][16]
2.1. The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][10][16][17][18] This reaction is typically acid-catalyzed and proceeds via a cyclization-dehydration sequence.[16][17][19][20]
Causality in Experimental Design: The use of an acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound.[17][20] Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic pyrazole ring.[21] A key challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers, which often requires careful optimization of reaction conditions or purification.[1][22]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
2.1.1. Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol is a classic example of the Knorr reaction using a β-ketoester.[21]
-
Reagents & Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent & Catalyst: Add glacial acetic acid (10 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux (approximately 118°C) with continuous stirring for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from ethanol or an ethanol/water mixture yields the purified 1-phenyl-3-methyl-5-pyrazolone.
Modern Synthetic Methodologies
While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more sophisticated and versatile methods for constructing and functionalizing the pyrazole core.
3.1. [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly convergent strategy for pyrazole synthesis.[23] The most common approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne.[13][24][25]
Causality in Experimental Design: This method constructs the five-membered ring in a single, often concerted, step. The choice of dipole and dipolarophile dictates the substitution pattern of the resulting pyrazole. Catalyst-free versions are possible, often requiring heat, which aligns with green chemistry principles.[24] However, metal catalysts (e.g., copper, rhodium) can significantly enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions.[26][27] The use of "alkyne surrogates," such as enamines or bromoalkenes, provides access to pyrazoles that would be difficult to synthesize from terminal or internal alkynes directly.[25]
Caption: General schematic of a [3+2] cycloaddition for pyrazole synthesis.
3.2. Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[13][23]
Causality in Experimental Design: The primary advantage of MCRs is their operational simplicity and atom economy, which are highly desirable in drug discovery for the rapid generation of compound libraries.[13] For pyrazole synthesis, an MCR might involve the in situ generation of a 1,3-dicarbonyl or an α,β-unsaturated ketone, which then undergoes a classical condensation with a hydrazine.[13][23] This avoids the need to isolate potentially unstable intermediates, streamlining the synthetic workflow.
3.3. Transition-Metal-Catalyzed C-H Functionalization
Instead of building the ring from scratch, these advanced methods modify a pre-existing pyrazole core. Transition-metal catalysis enables the direct activation and functionalization of C-H bonds, offering a powerful tool for late-stage diversification of drug candidates.[28]
Causality in Experimental Design: This strategy is exceptionally valuable in medicinal chemistry as it allows for modifications to be made late in a synthetic sequence, enabling rapid exploration of structure-activity relationships (SAR). The inherent electronic properties of the pyrazole ring, particularly the Lewis basic N2 atom, can be exploited to direct the metal catalyst to a specific C-H bond (e.g., at the C5 position), ensuring high regioselectivity.[28]
Case Study: Synthesis of Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[12][14] Its synthesis is a prime example of the industrial application of pyrazole chemistry, typically employing a Knorr-type condensation as the key ring-forming step.[29]
Caption: A common synthetic workflow for the drug Celecoxib.
4.1. Experimental Protocol: Key Cyclization Step for Celecoxib
This protocol outlines the crucial ring-forming reaction.[30]
-
Reagents & Setup: To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (23.0 g, 0.1 mol) in ethanol (200 mL), add 4-sulfonamidophenylhydrazine hydrochloride (22.5 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to facilitate precipitation.
-
Purification: Collect the crude Celecoxib by vacuum filtration. Wash the solid with cold ethanol and then water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final active pharmaceutical ingredient.
Comparative Summary of Synthetic Methodologies
The choice of synthetic strategy depends on factors such as desired substitution patterns, availability of starting materials, and scalability.
Table 2: Comparison of Major Pyrazole Synthesis Strategies
| Strategy | Starting Materials | Regioselectivity | Conditions | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Variable; can produce mixtures[1][22] | Often acidic, heating | Robust, widely applicable, uses simple precursors[10] | Regioselectivity can be poor with unsymmetrical substrates |
| [3+2] Cycloaddition | Alkynes, Diazo Compounds | Generally high, catalyst-dependent[25][26][27] | Mild to moderate; thermal or catalyzed | High convergency, good functional group tolerance | Requires specialized precursors (e.g., diazo compounds) |
| Multicomponent (MCR) | Aldehydes, Ketones, Hydrazines, etc. | Varies with reaction design | Often one-pot, mild | High efficiency, rapid library synthesis, atom economical[13][23] | Scope can be limited; optimization can be complex |
| C-H Functionalization | Substituted Pyrazoles, Coupling Partners | High; directed by heteroatoms or groups[28] | Requires transition-metal catalyst | Ideal for late-stage functionalization and SAR studies | Pre-formed pyrazole needed; catalyst cost/removal |
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. While classical methods like the Knorr synthesis remain fundamental, the field is advancing rapidly. Future research will likely focus on developing more sustainable and efficient synthetic protocols. Key areas of innovation include:
-
Green Chemistry: Employing environmentally benign solvents, catalyst-free conditions like microwave or ultrasound irradiation, and improving atom economy.[24][31]
-
Electrochemical Synthesis: Utilizing electrochemistry to drive reactions under mild, oxidant-free conditions.[23]
-
Flow Chemistry: Adapting synthetic routes to continuous flow processes for improved safety, scalability, and control.
-
Expanded C-H Activation: Discovering new catalysts and directing groups to enable even more precise and novel functionalizations of the pyrazole core.
By integrating these modern techniques with established foundational knowledge, researchers can continue to unlock the vast therapeutic potential of pyrazole-based compounds for the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on heterocyclic compound pyrazole [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chim.it [chim.it]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 16. name-reaction.com [name-reaction.com]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. knorr pyrazole synthesis | PPTX [slideshare.net]
- 20. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 1-Methyl-Pyrazole-3-Carboxylic Acid Derivatives: From Synthesis to Broad-Spectrum Bioactivity
Abstract
The pyrazole nucleus represents a privileged scaffold in modern chemistry, underpinning a vast array of compounds with significant applications in agrochemicals and pharmaceuticals.[1][2] Among these, derivatives of 1-methyl-pyrazole-3-carboxylic acid have emerged as a particularly versatile and potent class. This technical guide provides an in-depth review of this chemical family, designed for researchers, scientists, and professionals in drug and pesticide development. We will explore the core synthetic strategies for creating the scaffold and its derivatives, with a focus on the causal logic behind methodological choices. The guide delves into the primary applications of these compounds, offering a detailed analysis of their role as revolutionary Succinate Dehydrogenase Inhibitor (SDHI) fungicides and their growing potential in medicine as antiviral, antibacterial, and anticancer agents.[3][4][5] Structure-activity relationships (SAR), mechanisms of action, and key experimental protocols are detailed throughout, providing a comprehensive resource for leveraging this powerful chemical core in future research and development.
Introduction: A Versatile Scaffold for Applied Chemistry
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and structural stability have made it a frequent feature in numerous biologically active compounds, from blockbuster anti-inflammatory drugs like Celecoxib to essential agrochemicals.[1][6] The 1-methyl-pyrazole-3-carboxylic acid core is a prime exemplar of this scaffold's utility. The presence of the carboxylic acid at the 3-position provides a crucial synthetic handle for extensive derivatization, most commonly through amide bond formation. This allows for the systematic exploration of chemical space and the fine-tuning of biological activity, making it an ideal starting point for discovery campaigns. Its derivatives have found remarkable success, serving as intermediates for metabolic disorder treatments and as the central framework for a new generation of highly effective fungicides.[7][8] This guide synthesizes the current knowledge on these derivatives, providing a logical progression from chemical synthesis to biological application.
Chapter 1: Synthetic Strategies and Methodologies
The successful exploration of 1-methyl-pyrazole-3-carboxylic acid derivatives hinges on robust and efficient synthetic routes to both the core acid and its subsequent analogues. The choice of methodology is often dictated by the availability of starting materials and the need to control regioselectivity.
Synthesis of the Core Scaffold
The construction of the 1-methyl-pyrazole-3-carboxylic acid ring is typically achieved through cyclocondensation reactions. A prevalent and effective method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with methylhydrazine. This Knorr-type pyrazole synthesis is a classic transformation that offers good yields. However, a critical consideration is regioselectivity; the reaction can potentially yield two regioisomers (the 1,3- and 1,5-disubstituted pyrazoles). The reaction conditions and the nature of the substituents on the dicarbonyl unit are carefully controlled to favor the desired 1,3-isomer, which is thermodynamically more stable. For example, the synthesis of intermediates for the drug Sildenafil often starts with the condensation of a diketoester with hydrazine, followed by N-methylation.[9] Alternative routes, such as those starting from sodium cyanoacetate, have also been developed to provide high-yield access to specific pyrazole intermediates for the pesticide industry.[10]
Derivatization of the Carboxylic Acid Moiety
The true power of the scaffold lies in the facile derivatization of its carboxylic acid group. This functional group is a versatile anchor for introducing a wide array of molecular fragments, profoundly influencing the compound's physicochemical properties and biological target interactions.
Amide Formation: The conversion of the carboxylic acid to an amide is the most common and biologically significant derivatization. This transformation is central to the synthesis of SDHI fungicides and many potential therapeutic agents.[8][11] The process is robustly achieved in a two-step sequence. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. This step is crucial as it transforms the poor hydroxyl leaving group of the acid into an excellent chloride leaving group. The subsequent reaction of the crude acyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct, yields the desired amide. This reliable sequence allows for the creation of large libraries of derivatives for SAR studies.[12][13]
Ester Formation: While less common for final bioactive compounds, esters are important intermediates. They can be synthesized using standard methods such as the Schotten-Baumann reaction, which involves treating the acyl chloride with an alcohol in the presence of a base.[12]
Workflow Diagram: From Core Acid to Amide Library
Caption: General workflow for synthesizing a pyrazole amide library.
Experimental Protocol: General Procedure for the Synthesis of 1-Methyl-pyrazole-3-carboxamides
This protocol describes a self-validating system for synthesizing amide derivatives, a cornerstone for exploring the SAR of this scaffold.[11][13]
-
Acid Chloride Formation (Activation Step):
-
To a solution of 1-methyl-pyrazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
-
Causality Check: The use of an inert atmosphere and dry solvent is critical as the acyl chloride intermediate is highly moisture-sensitive. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add a solution of the crude acyl chloride (1.0 eq) in dry DCM dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: A successful reaction is indicated on TLC by the disappearance of the amine spot and the appearance of a new, typically less polar, product spot.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative. The structure should be confirmed by NMR and Mass Spectrometry.
-
Chapter 2: Applications in Agrochemicals: The SDHI Fungicide Revolution
The most significant commercial application of 1-methyl-pyrazole-carboxylic acid derivatives is in agriculture. Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid form the backbone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[8][14]
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHIs target Complex II of the mitochondrial electron transport chain in fungi. This enzyme complex, succinate dehydrogenase, is a critical component of both the citric acid cycle and cellular respiration. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these pyrazole carboxamides physically block the transfer of electrons from succinate to the electron transport chain. This inhibition halts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death. The high efficacy and targeted mechanism have made SDHIs indispensable for controlling a wide range of devastating plant diseases.[4][8]
Diagram: SDHI Mechanism of Action
Caption: Inhibition of Fungal Respiration by Pyrazole SDHIs.
Structure-Activity Relationships (SAR) for Fungicidal Activity
The success of pyrazole carboxamide fungicides is a textbook example of rational molecular design.
-
Pyrazole Core: The 1-methyl-pyrazole ring acts as the central scaffold. The substitution at the 3-position is critical; a difluoromethyl (CHF₂) group has proven to be optimal for high intrinsic activity in many commercial products like Bixafen, Fluxapyroxad, and Isopyrazam.[8][14]
-
Amide Linker: The carboxamide linker is essential for correctly orienting the two main parts of the molecule within the enzyme's active site.
-
Aniline "Head Group": The diversity in the aniline portion of the molecule is key to defining the fungicidal spectrum and physicochemical properties. For instance, the bulky, conformationally restricted bicyclic ring in boscalid and the substituted biphenyl ring in bixafen interact with different hydrophobic pockets near the Q-site, conferring activity against different fungal pathogens.[8][15]
Data Summary: Prominent Pyrazole Carboxamide Fungicides
| Compound Name | Key Structural Feature (Aniline Moiety) | Primary Pathogen Spectrum | Reference |
| Bixafen | 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl | Septoria tritici, Rusts, Powdery Mildew | [4][8] |
| Fluxapyroxad | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl | Broad spectrum including gray mold, rusts | [14] |
| Isopyrazam | Isopropyl-bridged bicyclic system | Apple scab, Powdery Mildew | [8] |
| Penthiopyrad | 1,3-thiazol-2-yl | Gray mold, White mold | [4] |
Chapter 3: Therapeutic Potential in Drug Discovery
Beyond agriculture, 1-methyl-pyrazole-3-carboxylic acid derivatives are gaining significant attention as versatile scaffolds for targeting a range of human diseases.
Antiviral Activity: Dengue Virus Protease Inhibitors
The Dengue virus (DENV) poses a major global health threat. The viral NS2B-NS3 protease is essential for viral replication, making it an attractive drug target. Researchers have discovered that pyrazole-3-carboxylic acid derivatives can act as potent inhibitors of this protease.[3] In these studies, SAR exploration revealed that aromatic substituents at the C5 position of the pyrazole ring and a 2-methylphenyl group at the N1 position were favorable for activity. These compounds demonstrated promising activity in both biochemical and cell-based reporter gene assays, with some derivatives showing antiviral effects against DENV-2 in the low micromolar range.[3]
| Compound ID (from source) | N1-Substituent | C5-Substituent | DENV Protease IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Reference |
| 8 | Phenyl | Phenyl | 6.5 | >50 | [3] |
| 11 | 2-Methylphenyl | Phenyl | 14 | >50 | [3] |
| 17 | 2-Methylphenyl | Pyridin-4-yl | 21 | 9.7 | [3] |
| 50 | 2,6-Difluorophenyl | Pyridin-4-yl | 7.9 | 12 | [3] |
Antibacterial and Anticancer Applications
The pyrazole scaffold is well-represented in various therapeutic areas.[16][17] Derivatives of 1-methyl-pyrazole-3-carboxylic acid have been evaluated for both antibacterial and anticancer activity.
-
Antibacterial: Various studies have synthesized series of pyrazole-3-carboxylic acid derivatives and tested them against Gram-positive and Gram-negative bacteria, with some compounds showing notable inhibitory effects.[16][18][19]
-
Anticancer: Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and shown to possess anti-proliferative activity against human liver, breast, and colon carcinoma cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5][6] This highlights the potential of the scaffold to be adapted for oncology applications.
Diagram: From a Core Scaffold to Diverse Bioactivities
Caption: The diverse biological roles of the central scaffold.
Chapter 4: Conclusion and Future Outlook
The 1-methyl-pyrazole-3-carboxylic acid scaffold and its derivatives represent a remarkable success story in applied chemical research. From their dominant role in modern agriculture as SDHI fungicides to their expanding potential in human medicine, these compounds demonstrate exceptional versatility. The straightforward and robust synthetic routes to their amide derivatives make this scaffold an ideal platform for library synthesis and systematic structure-activity relationship studies.
Future research will likely focus on several key areas. In agrochemicals, the challenge will be to develop new derivatives that can overcome emerging resistance to current SDHIs. In medicine, the scaffold holds promise for developing novel therapeutics against a wider range of viral, bacterial, and oncological targets. The exploration of less common derivatizations of the carboxylic acid group could unlock new biological activities. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of this privileged scaffold is poised to deliver significant innovations across the chemical and life sciences.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. asianpubs.org [asianpubs.org]
- 14. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole Compounds
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic accessibility, and ability to form multiple hydrogen bonds and other non-covalent interactions have cemented its role as a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] From the potent anti-inflammatory effects of Celecoxib to the targeted anticancer activity of Crizotinib, pyrazole derivatives have demonstrated remarkable versatility and clinical success.[4][5]
This technical guide, designed for researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) that govern the biological effects of pyrazole compounds. By dissecting the role of each position on the pyrazole ring and understanding the causality behind experimental choices, we can more rationally design the next generation of pyrazole-based therapeutics.
The Pyrazole Scaffold: A Foundation for Diverse Activity
The inherent properties of the pyrazole ring itself are key to its success. It is an aromatic system, which confers stability, and the two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors. This dual nature allows pyrazole-containing molecules to effectively dock into the active sites of a diverse range of biological targets.
The general structure and numbering of the pyrazole ring are fundamental to any SAR discussion.
Caption: General structure of the pyrazole ring with numbered positions and potential substitution sites (R1-R5).
Dissecting the Pyrazole Core: A Positional SAR Analysis
The key to unlocking the potential of the pyrazole scaffold lies in understanding how substituents at each position influence binding affinity, selectivity, and pharmacokinetic properties.
N1-Position: The Director of Orientation and Selectivity
The substituent at the N1 position often plays a crucial role in orienting the molecule within a binding pocket and can be a major determinant of selectivity.
-
For Cannabinoid Receptor (CB1) Antagonists: A 2,4-dichlorophenyl group at the N1 position is a critical requirement for potent and selective antagonistic activity.[6] This bulky, hydrophobic group likely occupies a specific hydrophobic pocket in the CB1 receptor, anchoring the ligand in an orientation that prevents receptor activation.[6]
-
For COX-2 Inhibitors: Many selective COX-2 inhibitors, like Celecoxib, feature a para-sulfonamidophenyl group at the N1 position. This moiety is essential for selectivity, as it can insert into and form a hydrogen bond with a secondary pocket in the COX-2 active site (at His90 and Arg513), a pocket that is sterically hindered in the COX-1 isoform.[4]
-
Impact of N-Substitution: In some cases, N-substitution can be detrimental. For certain meprin inhibitors, the introduction of lipophilic groups like methyl or phenyl at the N1 position of a 3,5-diphenylpyrazole led to a decrease in activity, suggesting that an unsubstituted N-H may be crucial for forming a key hydrogen bond with the target enzyme.[7][8]
C3 and C5-Positions: The Affinity Drivers
Substituents at the C3 and C5 positions are often pivotal for establishing the primary interactions that drive binding affinity. Due to the tautomeric nature of N-unsubstituted pyrazoles, the C3 and C5 positions can be chemically equivalent.
-
General Principles: Theoretical studies indicate that for N-unsubstituted pyrazoles, electron-donating groups tend to favor residing at the C3 position, while electron-withdrawing groups prefer the C5 position.[9] Furthermore, bulkier groups often show a preference for the C3 position.[9]
-
For CB1 Antagonists: A para-substituted phenyl ring at the C5-position is essential for high affinity.[6] The most potent antagonists in this class contain a p-iodophenyl group at this position, indicating that interactions within this specific region of the receptor are highly sensitive to the size and electronic nature of the substituent.[6]
-
For Meprin Inhibitors: For 3,5-diphenylpyrazole-based meprin inhibitors, modifications to the phenyl rings at both C3 and C5 significantly impact potency. One of the phenyl rings is thought to orient towards the S1' subsite of the enzyme, making cyclic moieties at this position favorable for inhibition.[8]
-
For Anticancer Agents: In a series of antitumor pyrazoles, a 5-mercapto-1,3,4-oxadiazole-2-yl group at the C3 position resulted in the highest cytotoxic activity against an ovarian tumor cell line, highlighting the importance of specific heterocyclic systems at this position for achieving potent anticancer effects.[10]
C4-Position: The Fine-Tuner of Potency and Properties
The C4 position offers a vector for modification that can fine-tune the electronic properties, conformation, and potency of the compound without drastically altering the core binding interactions established by the C3 and C5 substituents.
-
For CB1 Antagonists: A small alkyl group, such as a methyl group, at the C4 position is often found in potent antagonists like SR141716A.[6]
-
General Modifications: Substitution at the C4 position can introduce a wide variety of functionalities. For example, attaching a cyano (-CN) group can act as a hydrogen bond acceptor or modulate the electronic character of the ring. A hydrogen atom at this position is common, but substitution can provide an avenue to improve properties like solubility or metabolic stability.
Case Study: SAR of Pyrazole-Based COX-2 Inhibitors
The development of selective COX-2 inhibitors is a classic example of successful rational drug design, with the pyrazole scaffold at its heart.
| Position | Structural Feature | Impact on Activity/Selectivity | Example Compound |
| N1 | p-Sulfonamidophenyl | Essential for COX-2 selectivity . Inserts into the secondary pocket of COX-2.[4] | Celecoxib |
| C3 | Trifluoromethyl (-CF3) | Contributes to potent inhibition. The electronegativity and size are optimized for the active site. | Celecoxib |
| C4 | Hydrogen | Often unsubstituted in potent inhibitors. | Celecoxib |
| C5 | p-Tolyl (4-methylphenyl) | Occupies the main hydrophobic channel of the COX active site, contributing to high affinity. | Celecoxib |
The SAR for pyrazole-based COX-2 inhibitors demonstrates a clear logic: the C5-phenyl group anchors the molecule in the primary active site, while the N1-sulfonamidophenyl group extends into the selectivity pocket unique to COX-2, preventing binding to the more constricted COX-1 enzyme.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Experimental Protocols: The Foundation of SAR Data
Protocol 1: Multicomponent Synthesis of Substituted Pyrazoles
Multicomponent reactions (MCRs) are highly efficient for building molecular diversity and are well-suited for creating libraries of pyrazole analogs for SAR studies.[1][11][12][13] This protocol is a general example of a four-component reaction to synthesize pyrano[2,3-c]pyrazoles.[1]
Objective: To efficiently synthesize a diverse library of pyrazole derivatives for biological screening.
Materials:
-
Aromatic aldehydes (Substrate 1)
-
Malononitrile (Substrate 2)
-
Ethyl acetoacetate (Substrate 3)
-
Hydrazine hydrate (Substrate 4)
-
Ethanol (Solvent)
-
Piperidine (Catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%, approx. 0.05 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 20-30 minutes.[1]
-
Workup: Upon completion, pour the reaction mixture into crushed ice.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed with cold water, and then dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines a compound's ability to inhibit the COX-2 enzyme by measuring a fluorescent product.[2]
Objective: To determine the IC₅₀ value of a test pyrazole compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds and a known inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, Heme, COX Probe, and Arachidonic Acid in COX Assay Buffer according to the manufacturer's guidelines.
-
Compound Plating: Prepare a serial dilution of the test pyrazole compounds in DMSO. Add 2 µL of each concentration to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (DMSO only) and "Inhibitor Control" (e.g., Celecoxib).
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, Heme, and the COX-2 enzyme.
-
Enzyme/Inhibitor Pre-incubation: Add 88 µL of the Reaction Mix to each well. Mix and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence kinetically at 37°C for 10-20 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.[14][15][16][17]
Objective: To determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated stock of the test compound to the first column, resulting in a 1x concentration.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Include a positive control (no compound) and a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its continued prevalence in newly approved drugs underscores its importance and adaptability. A thorough understanding of the structure-activity relationships discussed in this guide is not merely an academic exercise; it is the fundamental basis for the rational design of more potent, selective, and safer medicines.
Future research will undoubtedly focus on decorating the pyrazole core with novel functionalities and integrating it into more complex molecular architectures like PROTACs and covalent inhibitors. As our understanding of disease biology deepens, the principles of SAR will remain the essential compass guiding medicinal chemists toward the successful development of innovative pyrazole-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. benthamscience.com [benthamscience.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Synthesis protocol for 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
An Application Note on the Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its unique structural motif, featuring a substituted pyrazole core, is instrumental in the development of novel therapeutic agents, particularly kinase inhibitors for oncology.[1] This application note provides a comprehensive, three-step synthesis protocol for this valuable compound, designed for researchers and professionals in drug development. The described pathway proceeds through the formation of a pyrazole ring, followed by a Vilsmeier-Haack formylation and subsequent oxidation of the intermediate aldehyde. This guide emphasizes the mechanistic rationale behind procedural choices, incorporates in-process controls for protocol validation, and is grounded in authoritative scientific literature to ensure reliability and reproducibility.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[2] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. This compound serves as a key intermediate, enabling further molecular elaboration through its carboxylic acid handle.
The synthetic strategy detailed herein was chosen for its robustness, scalability, and reliance on well-established chemical transformations. The three-stage process is as follows:
-
Stage 1: Pyrazole Ring Formation. Synthesis of 1-methyl-5-cyclopropyl-1H-pyrazole via a condensation reaction between an activated cyclopropyl ketone precursor and methylhydrazine.
-
Stage 2: Vilsmeier-Haack Formylation. Electrophilic formylation at the C3 position of the pyrazole ring to yield 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.[3]
-
Stage 3: Oxidation. Conversion of the intermediate aldehyde to the target carboxylic acid using a potent oxidizing agent.
This linear approach allows for the isolation and characterization of a key aldehyde intermediate, providing a critical quality control checkpoint before the final oxidation step.
Mechanistic Rationale
Stage 1: Pyrazole Synthesis
The construction of the pyrazole ring is achieved through the reaction of a 1,3-dicarbonyl equivalent with a hydrazine. In this protocol, we start with cyclopropyl methyl ketone, which is first converted to an enone. This enone then reacts with methylhydrazine. The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the cyclization is governed by the substitution pattern of the starting materials.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[4] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
Mechanism:
-
DMF attacks POCl₃, leading to a phosphorylated intermediate.
-
Chloride is eliminated, and subsequent rearrangement produces the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
-
The electron-rich pyrazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The C3 position is typically less sterically hindered and electronically favored for attack compared to the C4 position.
-
The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde, 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.
Stage 3: Oxidation of the Aldehyde
The final step involves the oxidation of the pyrazole-3-carbaldehyde to the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and efficient oxidizing agent for this transformation, particularly for aldehydes that lack α-hydrogens, preventing side reactions.[3] The reaction is typically performed in a basic aqueous medium. The permanganate ion attacks the carbonyl carbon of the aldehyde, which, after work-up, yields the carboxylate salt. Subsequent acidification protonates the salt to afford the final this compound.
Experimental Protocols
Overall Synthesis Workflow
Caption: Three-stage synthesis of the target compound.
Stage 1: Synthesis of 1-Methyl-5-cyclopropyl-1H-pyrazole
-
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Methylhydrazine (1.1 eq)
-
Toluene
-
Acetic Acid
-
-
Protocol:
-
To a round-bottom flask, add cyclopropyl methyl ketone and toluene.
-
Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude residue, add acetic acid followed by the slow addition of methylhydrazine (1.1 eq) while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-methyl-5-cyclopropyl-1H-pyrazole.
-
Stage 2: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
-
Materials:
-
1-Methyl-5-cyclopropyl-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ice
-
-
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add DMF (5.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-methyl-5-cyclopropyl-1H-pyrazole (1.0 eq) in a small amount of DMF or DCM dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction progress using TLC.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde as a solid.[5]
-
Stage 3: Synthesis of this compound
-
Materials:
-
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)
-
Potassium permanganate (KMnO₄) (1.5 eq)
-
Sodium hydroxide (NaOH)
-
Water
-
Acetone
-
Hydrochloric acid (2 M)
-
Sodium bisulfite
-
-
Protocol:
-
Dissolve the aldehyde intermediate (1.0 eq) in a mixture of acetone and water.
-
Prepare a solution of KMnO₄ (1.5 eq) in water.
-
Cool the aldehyde solution to 0-5 °C and add the KMnO₄ solution dropwise over 1-2 hours. A brown precipitate of MnO₂ will form.
-
Allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates complete consumption of the starting aldehyde.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess KMnO₄.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the pad with water.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Quantitative Data and Characterization
| Stage | Starting Material | Reagent(s) | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Cyclopropyl Methyl Ketone | DMF-DMA, Methylhydrazine | 1.2, 1.1 | Toluene, Acetic Acid | Reflux / RT | 16-22 | 60-75% |
| 2 | 1-Methyl-5-cyclopropyl-1H-pyrazole | POCl₃, DMF | 2.0, 5.0 | DMF / DCM | 80-90 | 2-4 | 75-85% |
| 3 | Pyrazole-3-carbaldehyde | KMnO₄ | 1.5 | Acetone / H₂O | 0 → RT | 3-5 | 80-90% |
Trustworthiness: In-Process Controls & Final Product Validation
The protocol's reliability is ensured by validating the structure of the key intermediate and the final product.
-
Intermediate (5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde): [5]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.9 (s, 1H, -CHO), 6.8 (s, 1H, pyrazole-H), 4.0 (s, 3H, N-CH₃), 2.1-2.0 (m, 1H, cyclopropyl-H), 1.2-1.0 (m, 4H, cyclopropyl-CH₂).
-
MS (ESI): m/z calculated for C₈H₁₀N₂O [M+H]⁺, found consistent value.
-
-
Final Product (this compound):
-
Appearance: White solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~13.0 (br s, 1H, -COOH), 6.7 (s, 1H, pyrazole-H), 3.9 (s, 3H, N-CH₃), 2.1-2.0 (m, 1H, cyclopropyl-H), 1.1-0.9 (m, 4H, cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): ~3000-2500 (broad O-H stretch), ~1700 (C=O stretch).
-
MS (ESI): m/z calculated for C₈H₁₀N₂O₂ [M+H]⁺, found consistent value.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Methylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Potassium permanganate (KMnO₄): Strong oxidizer. Avoid contact with combustible materials.
-
All reactions should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.
References
Application Notes and Protocols for the Quantification of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Introduction
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be precisely controlled during the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed analytical methods for the accurate quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS). The protocols are designed to be robust, reliable, and validated in accordance with industry standards.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| pKa (estimated) | 3.5 - 4.5 | Estimated based on the carboxylic acid moiety |
| UV Absorbance (estimated) | ~210-230 nm | Estimated based on the pyrazole chromophore |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO | Inferred from general solubility of similar compounds |
Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the recommended primary technique for the routine quantification of this compound due to its robustness, accessibility, and suitability for quantifying compounds with a UV-active chromophore.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: The analyte is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Acidified Mobile Phase: The carboxylic acid functional group on the analyte will be in its protonated, less polar form at a pH below its pKa. This leads to better retention and improved peak shape on a reverse-phase column. Phosphoric acid or formic acid are commonly used to control the mobile phase pH.[2]
-
UV Detection: The pyrazole ring system provides a chromophore that allows for sensitive detection using a UV detector. The wavelength should be set at or near the absorbance maximum for optimal sensitivity.
HPLC-UV Protocol
Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid), analytical grade
-
Reference standard of this compound (purity ≥ 98%)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 220 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions, e.g., 80:20 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3][4]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Advanced Technique: UPLC-MS/MS for High Sensitivity and Selectivity
For applications requiring lower detection limits, such as impurity profiling or analysis in complex biological matrices, UPLC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity.
Causality Behind Experimental Choices
-
UPLC: The use of sub-2 µm particle size columns allows for faster analysis times and higher resolution compared to traditional HPLC.
-
Mass Spectrometric Detection (MS/MS): Provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. Electrospray ionization (ESI) is suitable for this polar analyte.
UPLC-MS/MS Protocol
Instrumentation and Columns
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Reagents and Materials
-
As per HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).
UPLC Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 167.08 |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Collision Energy | To be optimized for each transition |
Method Validation Protocol (Based on ICH Q2(R1))
A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.[5][6][7] The following parameters should be assessed for the HPLC-UV method.
Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed by PDA. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5-150 µg/mL. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met when varying flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). |
Method Validation Workflow
Caption: Workflow for analytical method validation.
References
- 1. This compound [myskinrecipes.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
Application Notes & Protocols: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of a Unique Pyrazole Scaffold
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in modern organic synthesis, particularly within medicinal chemistry and agrochemical development.[1][2] Its structure is distinguished by a unique combination of features: a stable, aromatic pyrazole core, a conformationally rigid cyclopropyl group, and a versatile carboxylic acid handle. This trifecta of functionalities imparts desirable pharmacological and physicochemical properties to target molecules.
The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The cyclopropyl moiety often enhances metabolic stability, improves binding affinity to biological targets, and can modulate lipophilicity.[3][4] The carboxylic acid group serves as a critical anchor point for synthetic elaboration, allowing for the straightforward construction of amides, esters, and other derivatives, making it an invaluable tool for structure-activity relationship (SAR) studies.[1]
This document provides an in-depth guide for researchers, outlining the core properties, key synthetic applications, and detailed, field-proven protocols for effectively utilizing this compound as a strategic building block.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 1177291-38-1 | [1][] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3][] |
| Molecular Weight | 166.18 g/mol | [1][3][] |
| Appearance | Typically a white solid | N/A |
| Storage | 2-8°C, dry conditions | [1][3] |
Core Synthetic Applications: Leveraging the Carboxylic Acid Handle
The primary utility of this compound in synthesis stems from the reactivity of its carboxylic acid group. This functional group is a precursor to a vast array of other functionalities, with amide bond formation being the most prominent and widely applied transformation in drug discovery.[6][7]
Workflow for Synthetic Elaboration
The following workflow illustrates the central role of this building block in creating diverse molecular libraries.
Caption: General synthetic pathways using the title compound.
Protocol 1: High-Efficiency Amide Bond Formation
Amide coupling is the most frequent reaction in medicinal chemistry.[6] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid.[6][8] This is achieved using a "coupling reagent." The protocol below describes a robust and widely applicable method using HATU, a modern and highly efficient uronium-based coupling agent.
Causality Behind the Choices:
-
Coupling Reagent (HATU): Chosen for its high efficiency, low rate of racemization for chiral amines, and good solubility. It rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate.
-
Base (DIPEA): A non-nucleophilic hindered base is essential. Its role is to neutralize the acidic proton of the carboxylic acid, facilitating its reaction with HATU, and to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
-
Solvent (DMF): A polar aprotic solvent is used to dissolve all reactants and intermediates, ensuring a homogeneous reaction mixture.
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir for 5 minutes at room temperature.
-
Activation and Coupling: Add a solution of HATU (1.2 eq) in DMF portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).
Visualization: Amide Coupling Mechanism
Caption: Key stages of a HATU-mediated amide coupling reaction.
Protocol 2: Facile Esterification using POCl₃
Esterification is another key transformation, often used to create prodrugs or modify compound solubility. While classic Fischer esterification (acid and alcohol with a strong acid catalyst) is common, milder methods are often preferred for complex substrates. A protocol using phosphorus oxychloride (POCl₃) is efficient and proceeds under relatively mild conditions for primary alcohols.
Causality Behind the Choices:
-
Activating Agent (POCl₃): POCl₃ is a powerful dehydrating and activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chlorophosphate intermediate, which is readily attacked by the alcohol.
-
Solvent (DCM): Dichloromethane is a good choice as it is relatively inert and allows for easy workup.
-
Temperature Control: The reaction is initiated at a low temperature to control the reactivity of POCl₃ and then allowed to warm, ensuring a controlled and efficient conversion.
Step-by-Step Methodology
-
Reagent Preparation: In a dry, nitrogen-flushed flask, suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM). Add the desired primary alcohol (e.g., methanol or ethanol) (1.5 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Activator Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred suspension. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Note: For less reactive secondary alcohols, gentle heating (reflux) may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Workup:
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester product via flash column chromatography (typically hexanes/ethyl acetate).
Conclusion
This compound is a high-value building block for synthetic chemists. Its unique structural motifs provide a robust platform for developing novel compounds with tailored properties. The protocols detailed herein for amide coupling and esterification represent reliable and scalable methods to access a wide chemical space. By understanding the principles behind reagent choice and reaction conditions, researchers can effectively harness the synthetic potential of this versatile intermediate to accelerate their discovery programs in pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
Protocol for derivatizing 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
An Application Guide for the Chemical Derivatization of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery.[1][2] Its rigid pyrazole core, combined with the lipophilic cyclopropyl group and a versatile carboxylic acid handle, makes it a valuable scaffold for developing targeted therapeutics, particularly kinase inhibitors for oncology.[2] The derivatization of the carboxylic acid moiety is a critical step in harnessing the potential of this molecule, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other functional analogues.[3][4]
This document provides detailed protocols and expert insights for the efficient derivatization of this pyrazole carboxylic acid. The methodologies are designed to be robust and adaptable, catering to the needs of researchers in both academic and industrial settings. We will delve into the chemical logic behind reagent selection and procedural steps, ensuring a thorough understanding of the transformation.
Core Principles of Carboxylic Acid Derivatization
The derivatization of a carboxylic acid hinges on the activation of the carboxyl group. The hydroxyl portion of a carboxylic acid is a poor leaving group, making direct reaction with nucleophiles like amines or alcohols generally unfavorable. Therefore, the primary strategy involves converting the hydroxyl into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution.
This guide will focus on two principal pathways for derivatization:
-
Conversion to a Highly Reactive Intermediate: Formation of an acyl chloride, a highly electrophilic species that reacts readily with a wide range of nucleophiles.
-
In Situ Activation with Coupling Reagents: The use of specialized reagents that form a reactive activated ester or similar intermediate directly in the reaction mixture, which is then consumed by the nucleophile in a one-pot process.[5][6]
The choice between these methods depends on the substrate's complexity, the nucleophile's reactivity, desired scale, and tolerance for specific reaction conditions.
Workflow for Derivatization Strategy
The following diagram outlines the general decision-making process and workflow for derivatizing the target carboxylic acid.
Caption: General workflow for derivatizing the target pyrazole carboxylic acid.
Protocol 1: Amide Synthesis via Acyl Chloride Formation
This two-step method is highly effective and often provides high yields. It is particularly useful for less reactive amines. The initial step involves converting the carboxylic acid to the corresponding acyl chloride, which is then reacted with the desired amine without purification of the intermediate.[7][8]
Chemical Scheme
Caption: Reaction scheme for amide synthesis via an acyl chloride intermediate.
Step-by-Step Methodology
Reagents and Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary or Secondary Amine (R₁R₂NH)
-
Triethylamine (Et₃N) or DIPEA
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, ice bath
Procedure:
Step 1: Formation of the Acyl Chloride Intermediate
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per 1 g of acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF (1-2 drops). Causality: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is the active chlorinating species.[9]
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise to the cooled suspension. Vigorous gas evolution (CO, CO₂, HCl or SO₂, HCl) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to check for the formation of the methyl ester.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess solvent and chlorinating agent. Co-evaporation with anhydrous toluene can help remove residual thionyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride from Step 1 in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in anhydrous DCM. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Direct Amide Coupling with EDC/HOBt
This one-pot protocol is popular due to its mild conditions and operational simplicity, making it suitable for sensitive substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often included as an additive to suppress side reactions and minimize racemization in chiral substrates.[6]
Chemical Scheme
Caption: Reaction scheme for one-pot amide coupling using EDC and HOBt.
Step-by-Step Methodology
Reagents and Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Primary or Secondary Amine (R₁R₂NH)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Water, Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the mixture. Causality: The base ensures the amine nucleophile is in its free base form and helps maintain a favorable pH for the coupling reaction.
-
Stir the mixture for 5-10 minutes, then add EDC hydrochloride (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, if DCM was used, wash the reaction mixture as described in Protocol 1, Step 7.
-
If DMF was used, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Direct Coupling (EDC/HOBt) |
| Reaction Steps | 2 steps (activation then coupling) | 1-pot (all reagents combined) |
| Reaction Conditions | Can be harsh (reflux for activation) | Generally mild (room temperature) |
| Reagent Handling | Acylating agents are moisture-sensitive and corrosive | Coupling reagents are solids, easier to handle |
| Substrate Scope | Very broad; effective for unreactive amines | Broad, but can be sluggish with electron-deficient amines[6] |
| Byproducts | HCl, SO₂; requires base for quench | Water-soluble urea byproduct from EDC, easily removed by aqueous workup |
| Typical Yields | Good to Excellent | Good to Excellent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Use fresh activating/coupling reagents. Increase reaction time or temperature moderately. |
| Deactivated or impure amine. | Use a fresh bottle of amine. Ensure the free base is used or add sufficient external base. | |
| Formation of Urea Byproduct (Protocol 2) | EDC reacting with itself or hydrolyzing. | Ensure the reaction is not overly dilute. Add EDC last after all other components are mixed. |
| Starting Material Recovered | Insufficient equivalents of coupling/activating agent. | Increase the equivalents of the activating agent (e.g., EDC, Oxalyl Chloride) to 1.5 eq. |
| Reaction time too short. | Extend the reaction time and monitor by LC-MS until starting material is consumed. |
References
- 1. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
Use of pyrazole carboxylic acids as organic linkers in metal-organic frameworks (MOFs)
An Application Guide to Pyrazole Carboxylic Acids as Organic Linkers in Metal-Organic Frameworks for Drug Development
Introduction: The Strategic Advantage of Pyrazole Carboxylic Acids in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high porosity, tunable structures, and vast surface areas make them ideal candidates for a range of applications, including catalysis, gas storage, and, notably, drug delivery.[2][3] The choice of the organic linker is paramount as it dictates the MOF's topology, stability, and functionality.
While carboxylate-based linkers are common, the incorporation of a pyrazole moiety alongside a carboxylic acid group offers significant advantages. Pyrazole-carboxylic acid linkers provide a unique combination of a rigid, aromatic system with the strong coordination of the carboxylate group.[1] This synergy allows for the controlled construction of MOFs with exceptional stability.[1][2] The pyrazole ring's nitrogen atoms offer additional coordination sites, leading to novel structural topologies and enhanced chemical robustness, particularly in aqueous environments and across a wide pH range—a critical requirement for biomedical applications.[2][4] According to the Hard and Soft Acid/Base (HSAB) principle, the borderline azolate nature of pyrazole forms robust coordination bonds with borderline metal ions like Zn(II), Cu(II), and Co(II), contributing to the framework's overall stability.[2] This enhanced stability prevents premature degradation of the MOF carrier and uncontrolled release of the drug cargo.
This guide provides detailed protocols for the synthesis and characterization of pyrazole-carboxylic acid-based MOFs and their application in drug loading and release studies, tailored for researchers in materials science and drug development.
Part 1: Synthesis Protocols
Protocol 1A: Synthesis of a Prototypical Linker - 1H-Pyrazole-4-carboxylic acid
The 1H-Pyrazole-4-carboxylic acid (H₂pca) linker is a foundational building block for many stable MOFs.[5] Its synthesis is a multi-step process that can be adapted in a standard chemistry laboratory.
Rationale: This protocol follows a classical approach where a diketone is cyclized with hydrazine to form the pyrazole ring, which is subsequently oxidized to the carboxylic acid. The choice of reagents and conditions is aimed at achieving high purity of the final linker, which is crucial for obtaining a crystalline MOF.
Step-by-Step Methodology:
-
Synthesis of 4-acetyl-1H-pyrazole:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,3,3-Tetramethoxypropane in an appropriate volume of dilute hydrochloric acid.
-
Heat the mixture to 40-50°C for approximately 2 hours to achieve hydrolysis.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pyrazole intermediate.
-
-
Oxidation to 1H-Pyrazole-4-carboxylic acid:
-
Dissolve the 4-acetyl-1H-pyrazole intermediate in an aqueous solution of potassium permanganate.
-
Heat the mixture under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. The desired product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 1H-Pyrazole-4-carboxylic acid.
-
Confirm the purity and identity of the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Protocol 1B: Solvothermal Synthesis of a Zinc-Pyrazole Carboxylate MOF
This protocol describes the synthesis of a robust zinc-based MOF using a pyrazole functionalized carboxylic acid ligand, a common method for producing crystalline MOF materials.[6] Zinc is often chosen for biomedical applications due to its low toxicity and biocompatibility.[4]
Rationale: The solvothermal method utilizes elevated temperature and pressure to increase the solubility of the reactants and promote the growth of high-quality crystals.[4] Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for solvothermal synthesis, and it can also act as a template or modulator in the MOF's formation.
Step-by-Step Methodology:
-
Reactant Preparation:
-
Reaction:
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 120°C for 24-48 hours.[7] The slow heating and cooling rates can influence crystal size and quality.
-
-
Product Isolation and Activation:
-
After cooling the oven to room temperature, a crystalline precipitate should be visible.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the as-synthesized material in a volatile solvent like acetone or dichloromethane for 2-3 days, replacing the solvent several times.[7]
-
Finally, dry the activated MOF under a high vacuum at an elevated temperature (e.g., 100-150°C) for several hours. The exact temperature should be below the material's decomposition temperature, as determined by TGA.
-
Part 2: Characterization Protocols
Successful synthesis must be confirmed by a suite of characterization techniques to validate the structure, porosity, and stability of the material.
| Technique | Purpose | Key Parameters & Expected Results |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available. Sharp peaks indicate high crystallinity.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the linker to the metal centers. | Compare the spectrum of the MOF to that of the free linker. A shift in the carboxylate (C=O) stretching frequency (typically around 1700 cm⁻¹) to lower wavenumbers indicates coordination to the zinc centers.[9] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature window for activation. | The TGA curve will show an initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau. The onset of the final, sharp weight loss indicates the decomposition temperature of the framework.[10] |
| N₂ Adsorption-Desorption (BET Analysis) | To determine the porosity, specific surface area (BET area), and pore size distribution. | For a porous material, the analysis should yield a Type I or Type IV isotherm, from which the BET surface area can be calculated. This confirms the accessibility of the MOF's internal pore network.[7] |
Part 3: Application Protocol - Drug Loading and Release
This section outlines a general procedure for encapsulating a therapeutic agent within the pyrazole-based MOF and studying its subsequent release, a critical workflow for drug development professionals.[11][12]
Rationale: Drug loading is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The porous structure allows the drug molecules to diffuse into the framework and be adsorbed. The release study is often conducted in a buffer solution that mimics physiological conditions. For many MOFs, drug release is pH-responsive; the acidic environment of tumor tissues or specific cellular compartments can trigger the degradation of the MOF structure, leading to targeted drug release.[12]
Workflow: Drug Encapsulation and In Vitro Release
Caption: Workflow for drug encapsulation and in vitro release study.
Step-by-Step Methodology:
-
Drug Loading:
-
Disperse a known mass of activated pyrazole-MOF (e.g., 50 mg) in a concentrated solution of the desired drug (e.g., 10 mL of a 2 mg/mL 5-Fluorouracil solution in methanol or water).
-
Stir the suspension at room temperature for 24-48 hours to allow for maximum diffusion and adsorption of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid several times with the pure solvent (methanol or water) to remove any drug molecules adsorbed on the external surface.
-
Dry the final product under vacuum.
-
-
Quantification of Loaded Drug:
-
To determine the amount of encapsulated drug, digest a known mass of the dried, drug-loaded MOF in an acidic solution (e.g., dilute HCl) to break down the framework.
-
Dilute the resulting solution with a suitable buffer and measure the drug concentration using UV-Vis spectroscopy by comparing the absorbance to a standard calibration curve.
-
Calculate the drug loading capacity (%) as: (mass of loaded drug / mass of drug-loaded MOF) * 100.
-
-
In Vitro Drug Release:
-
Prepare two sets of release media: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological pH) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).
-
Disperse a known mass of the drug-loaded MOF (e.g., 10 mg) in a known volume of each buffer solution (e.g., 20 mL) in separate containers.
-
Place the containers in an incubator shaker at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
To maintain a constant volume, immediately replace the withdrawn aliquot with an equal volume of fresh buffer.
-
Determine the concentration of the released drug in each aliquot using UV-Vis spectroscopy.
-
Plot the cumulative percentage of released drug versus time to obtain the drug release profiles at different pH values.
-
Part 4: Biocompatibility and Future Directions
A critical consideration for any material intended for drug delivery is its biocompatibility.[13] The cytotoxicity of MOFs is influenced by the nature of both the metal ions and the organic linkers.[14] Zinc-based MOFs are generally considered to have good biocompatibility.[4] However, it is imperative to conduct in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines to confirm that the MOF and its degradation products are non-toxic at the concentrations required for therapeutic efficacy.[14]
The field of pyrazole-based MOFs continues to evolve, with research focusing on post-synthetic modification to add targeting moieties, the development of multi-drug delivery systems, and the creation of stimuli-responsive MOFs that can release their cargo in response to light or specific biomolecules.[12][15] The inherent stability and tunability of pyrazole-carboxylic acid linkers ensure they will remain a cornerstone of this exciting research area.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. iris.unito.it [iris.unito.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. drpress.org [drpress.org]
- 12. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole compound purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate these challenges effectively. The structure of this guide is designed to flow from common, quick-to-solve issues to more complex purification problems, ensuring you can find the right level of detail for your specific situation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles faced during the purification of pyrazole compounds.
Q1: What is the best starting point for selecting a recrystallization solvent for my pyrazole derivative?
A1: Solvent selection is critical and hinges on the polarity of your specific pyrazole derivative, which is dictated by its substituents.[1] A good starting point is to test a range of common solvents. Pyrazole itself is known to crystallize from petroleum ether, cyclohexane, or water.[1]
-
For polar pyrazole derivatives: Protic solvents like ethanol, methanol, or isopropanol are often effective.[1][2] A mixed system, such as ethanol/water, is a powerful combination.[1][2]
-
For less polar derivatives: Solvents like ethyl acetate, acetone, or hexane/ethyl acetate mixtures are commonly used.[1][3]
The ideal single solvent is one that dissolves your compound sparingly at room temperature but completely at its boiling point. For mixed-solvent systems, the compound should be highly soluble in the "good" solvent (e.g., ethanol) and poorly soluble in the "anti-solvent" (e.g., water).[1]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated.[1][4] This is a common problem, especially with low-melting point solids or when the solvent is a poor choice.
Causality: The high concentration of the solute depresses its melting point to below the temperature of the solution, causing it to separate as a liquid phase rather than a solid crystal lattice.
Solutions:
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the saturation point, allowing crystallization to initiate at a lower temperature.[1]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can promote gradual cooling, preventing the rapid precipitation that leads to oiling.[1] Never go directly from a hot solution to an ice bath.
-
Change the Solvent System: A solvent with a lower boiling point might be beneficial.[1] Alternatively, try a different solvent pair.
-
Use a Seed Crystal: Introduce a tiny, pure crystal of your compound to the cooled, supersaturated solution to induce nucleation and encourage proper crystal growth.[1]
Q3: My recrystallization yield is extremely low. How can I improve it?
A3: A low yield is typically due to either using too much solvent or incomplete precipitation.[1]
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: After slow cooling to room temperature, place your flask in an ice bath to maximize the precipitation of the product, assuming the impurities remain dissolved.[1]
-
Concentrate the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.
Q4: How can I remove persistent colored impurities from my pyrazole product?
A4: Colored impurities often arise from the decomposition of hydrazine starting materials or other side reactions.[5][6]
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area that adsorbs the colored impurities.[5] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic, often colored, impurities in the organic phase.[5] You can then recover your pyrazole by basifying the aqueous layer and extracting it back into an organic solvent.[5][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving more complex purification challenges, organized by the type of impurity.
Challenge 1: Separation of Regioisomers
The formation of regioisomers is arguably the most common and difficult challenge in pyrazole chemistry, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5][8]
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[5]
-
Multiple spots are observed on TLC with very similar Rf values, making separation difficult.[5]
-
The isolated product has a broad melting point range.
Root Cause: An unsymmetrical 1,3-dicarbonyl compound has two distinct electrophilic centers. A substituted hydrazine has two distinct nucleophilic nitrogen atoms. This leads to two possible pathways for cyclization, resulting in a mixture of constitutional isomers.[9]
Purification Strategies for Regioisomers:
-
Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers.[9][10]
-
Challenge: Pyrazoles can interact strongly with acidic silica gel, leading to peak tailing and potential degradation.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (~1%), to the eluent system (e.g., Hexane/Ethyl Acetate).[2] This neutralizes the acidic sites on the silica, improving the peak shape and recovery.
-
Optimization: Use a high-surface-area silica gel to improve resolution between closely related isomers.[11] A shallow solvent gradient is often necessary to achieve separation.
-
-
Fractional Recrystallization: This method can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[12] It requires multiple, sequential recrystallization steps to progressively enrich one isomer. This can be laborious but is a viable option when chromatography is not ideal.
-
Acid Salt Formation & Crystallization: This advanced technique leverages potential differences in the pKa or crystal packing of the regioisomer salts.
-
Mechanism: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., acetone, ethanol).[13] Add at least one equivalent of an acid (e.g., H₂SO₄, HCl, or an organic acid) to form the pyrazolium salts. One of the regioisomer salts may be significantly less soluble and will preferentially crystallize, allowing for separation by filtration.[9][14] The pure pyrazole can then be regenerated by neutralization.
-
Workflow: Choosing a Regioisomer Separation Strategy
Caption: Decision tree for selecting a regioisomer purification method.
Challenge 2: Presence of Unreacted Starting Materials
Symptoms: TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.[5]
Solutions:
-
Unreacted 1,3-Dicarbonyl: These are typically non-basic and can often be removed by column chromatography.[5]
-
Unreacted Hydrazine: Hydrazines are basic and can be easily removed by an acidic wash during the workup.[5] The resulting water-soluble hydrazinium salt will be partitioned into the aqueous layer.
Challenge 3: Presence of Pyrazoline Intermediate
Symptoms: The isolated product lacks the aromatic signals expected in the ¹H NMR spectrum and may show signals corresponding to a saturated ring system. This is common when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds.[8][15]
Root Cause: The initial cyclization reaction forms a non-aromatic pyrazoline (a 4,5-dihydro-1H-pyrazole). An oxidation step is required to achieve aromatization to the final pyrazole.[9]
Solution: If you have isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:
-
Heating the pyrazoline in DMSO under an oxygen atmosphere.[16]
-
Refluxing with a mild oxidizing agent.[9]
-
Using bromine in a suitable solvent.[9]
Part 3: Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
This protocol is a standard starting point for purifying neutral to moderately basic pyrazole derivatives.
-
Slurry Preparation: Choose a suitable column size. In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). For basic pyrazoles, add triethylamine (0.5-1% v/v) to the eluent.[2]
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude pyrazole in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[17]
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% Ethyl Acetate in Hexane) to elute your compounds.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid Salt Crystallization
This protocol is for challenging separations, such as tightly running regioisomers.[13]
-
Dissolution: Dissolve the crude pyrazole mixture (1 equivalent) in a suitable organic solvent (e.g., acetone or isopropanol).[13] Warm gently if necessary.
-
Acid Addition: Slowly add an equimolar amount of a strong acid (e.g., concentrated H₂SO₄ or a solution of HCl in ether) to the stirred solution.
-
Crystallization: The pyrazolium salt of one isomer may precipitate immediately or upon cooling. Allow the mixture to stand, first at room temperature and then in an ice bath, to maximize crystallization.
-
Isolation: Collect the salt crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Regeneration of Free Pyrazole: Dissolve the purified salt in water and neutralize the solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the solution is basic.
-
Extraction: Extract the free pyrazole into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Part 4: Data Presentation & Purity Assessment
Purification is only successful if its outcome can be verified. A multi-faceted approach to purity assessment is the most robust strategy.[18]
Table 1: Comparison of Key Analytical Methods for Pyrazole Purity Assessment
| Analytical Technique | Information Provided | Typical Use Case & Remarks |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of the number of components; reaction monitoring. | Rapid, cost-effective method for routine checks. A single spot in multiple solvent systems is a good indicator of purity.[18] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity (% area); separation of closely related impurities. | The workhorse for quantitative analysis in many labs. A reversed-phase C18 column is common.[19] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity estimation. Absence of impurity signals in ¹H NMR is a strong indicator of high purity. | Indispensable for structural elucidation.[12] qNMR (quantitative NMR) can provide an absolute purity determination.[18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment for volatile compounds; identification of impurities by mass. | Essential when volatile impurities are a concern.[18] |
| Melting Point Analysis | Indication of purity. A sharp melting point close to the literature value suggests high purity. | A broad or depressed melting point range indicates the presence of impurities.[5] |
Troubleshooting Recrystallization: A Visual Guide
Caption: Troubleshooting workflow for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jasco.hu [jasco.hu]
- 12. benchchem.com [benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ijcpa.in [ijcpa.in]
Stability issues of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid under experimental conditions
Technical Support Center: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support resource for this compound (CAS 1177291-38-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered during experimental workflows. As a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, understanding its stability profile is critical for generating reliable and reproducible data.[1]
The inherent structure of this molecule, featuring a pyrazole core, a carboxylic acid, and a strained cyclopropyl group, presents a unique combination of chemical properties that dictate its behavior under various experimental conditions. This guide provides in-depth, field-proven insights into potential degradation pathways and offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by a combination of factors related to its functional groups:
-
pH: The carboxylic acid moiety makes the compound susceptible to pH-dependent reactions. In basic conditions, it exists as a more stable carboxylate anion, but the pyrazole ring itself can be susceptible to degradation under harsh pH conditions.
-
Hydrolysis: The carboxylic acid group itself is generally stable against hydrolysis, but other parts of the molecule or derivatives (like esters) are highly susceptible.[2][3] Studies on similar pyrazole ester derivatives have shown rapid hydrolysis in aqueous buffers with a non-neutral pH.[4][5]
-
Oxidation: Pyrazole rings can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[6][7] This can sometimes manifest as a color change in the solid material.[8]
-
Temperature: Elevated temperatures can accelerate degradation, especially in solution. Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Light (Photostability): Aromatic heterocyclic systems like pyrazole can be photosensitive, potentially undergoing photodegradation upon exposure to UV or visible light.[6][9]
Q2: What are the recommended storage conditions for this compound in solid form and in solution?
A2: To ensure long-term integrity:
-
Solid Form: The compound should be stored in a cool, dry, and dark place, with the container tightly sealed to protect against moisture and oxygen.[6] For maximum stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[6][8]
-
Solutions: Stock solutions should ideally be prepared fresh in a dry, aprotic solvent (e.g., DMSO, DMF) and stored at -20°C or -80°C.[6] Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an assay, they should be prepared fresh from the stock solution immediately before use.
Q3: How do the cyclopropyl and carboxylic acid functional groups specifically impact the molecule's stability?
A3: Each group contributes uniquely to the molecule's reactivity profile:
-
Carboxylic Acid: This group is a key site for ionization and can influence solubility and intermolecular interactions. While generally stable, its presence is a known liability in drug design, sometimes associated with metabolic instability and poor membrane permeability.[10][11][12] Its acidic proton can also catalyze degradation reactions under certain conditions.
-
Cyclopropyl Group: This three-membered ring is highly strained, which gives it unique electronic properties resembling a double bond.[13] While often incorporated into drug candidates to block oxidative metabolism and improve metabolic stability, the ring itself can undergo NADPH-dependent oxidation or bioactivation in certain biological systems, leading to reactive metabolites.[14] However, under typical chemical laboratory conditions, it is relatively robust but can influence the reactivity of adjacent groups.[15]
Troubleshooting Guide: Experimental Stability Issues
This section addresses common problems encountered during experiments.
Issue 1: My compound's purity, as measured by HPLC, is decreasing rapidly in my aqueous assay buffer (e.g., pH 7.4 or higher).
-
Probable Cause: Hydrolytic degradation. While the carboxylic acid itself is stable, interactions within the assay medium or the inherent instability of the pyrazole ring under prolonged exposure to aqueous basic conditions can be a factor. Pyrazole ester derivatives are known to degrade quickly in buffers with a pH of 8.[4][5]
-
Troubleshooting Steps & Rationale:
-
Confirm the Hypothesis: Run a time-course experiment. Prepare the compound in your assay buffer, and inject aliquots onto the HPLC at t=0, 1, 2, 4, and 8 hours. A progressive decrease in the main peak area with the appearance of new peaks will confirm instability.
-
Mitigation - Prepare Fresh: For all subsequent experiments, prepare the final dilution in the aqueous buffer immediately before starting the assay. Do not use a stock solution that has been sitting in the buffer for an extended period.
-
Investigate pH: If your experimental conditions allow, test the compound's stability in buffers of varying pH (e.g., 6.0, 7.0, 8.0) to determine if a specific pH range enhances stability.
-
Use Co-solvents: Minimize the time the compound spends in a high-percentage aqueous environment by using a co-solvent like DMSO for as long as possible in the dilution scheme.
-
Issue 2: The solid compound has developed a brownish tint over time.
-
Probable Cause: Oxidation. Pyrazoline and pyrazole derivatives can undergo oxidation, leading to colored byproducts.[8] This is often accelerated by exposure to air and light.
-
Troubleshooting Steps & Rationale:
-
Verify Purity: Before use, re-analyze the compound's purity by HPLC-UV/MS and NMR to quantify the extent of degradation and identify the impurities. Do not assume the material is still >95% pure.
-
Purge with Inert Gas: For future storage, transfer the solid to a new, clean vial, purge the headspace with argon or nitrogen before sealing, and wrap the vial in aluminum foil to protect it from light.
-
Consider an Antioxidant: For solution-based assays where oxidation is suspected, and if it does not interfere with the experiment, the inclusion of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be tested, though this is less common for in-vitro work.
-
Issue 3: I am observing poor and inconsistent results in my cell-based assays.
-
Probable Cause: A combination of poor solubility and degradation. The carboxylic acid can lead to low membrane permeability, and if the compound is also degrading in the cell culture medium over the incubation period (e.g., 24-72 hours), the effective concentration is unknown and variable.
-
Troubleshooting Steps & Rationale:
-
Assess Solubility: First, determine the kinetic solubility of your compound in the specific cell culture medium used. This will establish the maximum concentration you can reliably test.
-
Perform a Medium Stability Test: Incubate the compound in the cell culture medium (without cells) for the full duration of your assay (e.g., 72 hours) at 37°C. Sample at various time points and analyze by LC-MS to quantify how much of the parent compound remains.
-
Adjust Experimental Design: If significant degradation occurs, consider shorter incubation times or protocols that involve replacing the medium and re-dosing the compound at set intervals to maintain a more consistent concentration.
-
Workflow & Protocol: Forced Degradation Study
To proactively understand the stability profile of this compound, a forced degradation study is essential. This controlled stress testing helps identify potential degradants and establish stability-indicating analytical methods, a requirement under ICH guidelines.[16][17]
Experimental Workflow for Stability Investigation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
Objective: To determine the degradation profile of this compound under various stress conditions.
1. Materials & Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or MeOH) to prepare a 1 mg/mL stock solution. This solvent choice minimizes initial degradation.
3. Application of Stress Conditions:
-
For each condition, use an aliquot of the stock solution. The goal is to achieve 5-20% degradation.[17] Adjust time and temperature as needed. A control sample (unstressed, diluted in mobile phase) should be analyzed alongside the stressed samples.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at room temperature for 24h. If no degradation, heat at 60°C for 2-8h. Neutralize with NaOH before injection. | Simulates acidic environments (e.g., stomach) and tests for acid-catalyzed degradation. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8h. Neutralize with HCl before injection. | Simulates basic environments and tests for base-catalyzed degradation, a common pathway for esters and amides.[2] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24h. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[16] |
| Thermal Degradation | Solution: Heat the stock solution at 80°C for 72h. Solid: Place solid powder in an oven at 80°C for 72h, then dissolve for analysis. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photolytic Degradation | Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Assesses the compound's sensitivity to light, which can cause photodegradation.[16] |
4. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
The method should be capable of resolving the parent peak from all major degradation products. A gradient elution on a C18 column is typically a good starting point.
5. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Determine the mass of the major degradants from the MS data to propose potential degradation pathways.
Potential Degradation Pathway: Hydrolysis
While the carboxylic acid is robust, other sites on the pyrazole ring could be susceptible under harsh conditions. The diagram below illustrates a hypothetical hydrolytic pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. rsquarel.org [rsquarel.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. biomedres.us [biomedres.us]
Optimizing reaction conditions for the synthesis of pyrazole derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrazole synthesis. Here, we address common challenges encountered in the laboratory with evidence-based solutions and in-depth explanations to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequent issues encountered during the synthesis of pyrazole derivatives, providing a systematic approach to problem-solving.
Problem 1: Low or No Product Yield
The complete absence or low yield of the desired pyrazole product is a common frustration. The issue often lies in one of the key reaction parameters.
Potential Cause & Solution Pathway
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[1][2]
-
Troubleshooting:
-
If the reaction is sluggish, consider a stepwise increase in temperature. For instance, if a reaction at room temperature is not proceeding, increasing the temperature to 60 °C may improve the yield.[1] However, temperatures above a certain threshold can sometimes lead to lower yields due to decomposition.[1]
-
Conversely, for highly exothermic reactions, cooling the reaction mixture, especially during the initial addition of reagents, can prevent side product formation.[3] Temperatures between 0°C and 50°C are often employed during the initial mixing of reagents like α,β-unsaturated carbonyl compounds and hydrazines.[3]
-
-
-
Incorrect Solvent Choice: The solvent can significantly influence reactant solubility and reaction mechanism.
-
Troubleshooting:
-
For Knorr-type syntheses involving aryl hydrazines and 1,3-diketones, aprotic dipolar solvents like DMF or NMP have shown to give better results than traditionally used protic solvents like ethanol.[4]
-
In some modern protocols, "green" solvents like water or ionic liquids are used to improve yields and environmental friendliness.[5][6] Experimenting with a range of solvents of varying polarities is advisable.
-
-
-
Catalyst Inactivity or Absence: Many pyrazole syntheses are catalyst-dependent.
-
Troubleshooting:
-
Acid Catalysis: The Knorr pyrazole synthesis often requires an acid catalyst to facilitate imine formation.[7][8][9][10] If yields are low, ensure the appropriate acid catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) is present in the correct catalytic amount.[6][11]
-
Metal Catalysis: Certain syntheses, like those involving trifluoromethylated precursors, may benefit from metal catalysts such as silver or copper salts.[1][12] Ensure the catalyst is fresh and used at the recommended loading.
-
Heterogeneous Catalysts: Consider using reusable solid catalysts like nano-ZnO or Amberlyst-70, which can simplify work-up and may offer improved yields.[4][12]
-
-
-
Poor Quality of Starting Materials: The purity of reactants, particularly hydrazine derivatives and 1,3-dicarbonyl compounds, is paramount.
-
Troubleshooting:
-
Hydrazine and its derivatives can be unstable. Use freshly opened bottles or purify stored hydrazines before use.
-
1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, and the equilibrium can be solvent-dependent, affecting reactivity.[13] Ensure the purity of your dicarbonyl compound using techniques like NMR or GC-MS.
-
-
Problem 2: Formation of Regioisomers
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is the formation of a mixture of regioisomers, which can be difficult to separate.[12][14]
Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[7][10][12]
Mitigation Strategies:
-
Strategic Choice of Starting Materials:
-
Using starting materials with significant steric or electronic differences between the two carbonyl groups can favor the formation of a single regioisomer.
-
For instance, the reaction of arylhydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to provide high regioselectivity.[4]
-
-
Use of Pre-functionalized Substrates:
-
Synthesizing pyrazoles from precursors where the regiochemistry is already defined, such as α,β-alkynic hydrazones, can be an effective strategy.[12]
-
-
Modern Catalytic Systems:
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrazole derivative can be challenging due to side products or unreacted starting materials.
Purification Troubleshooting:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.
-
Solvent Selection: The choice of solvent is crucial. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[16] Mixed solvent systems like ethanol/water or ethyl acetate/hexane are also highly effective.[16][17]
-
"Oiling Out": If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated at a temperature above the compound's melting point.[16] To resolve this, use a larger volume of solvent, cool the solution more slowly, or try a different solvent system.[16]
-
Low Recovery: To maximize yield, use the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution thoroughly, potentially in an ice bath, to maximize precipitation.[16]
-
-
Column Chromatography:
-
Acid-Base Extraction:
Frequently Asked Questions (FAQs)
Q1: What is the Knorr Pyrazole Synthesis and what are its key features?
The Knorr pyrazole synthesis is a fundamental and widely used method for preparing pyrazoles. It involves the cyclocondensation reaction between a hydrazine (or a derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[7][8][9][10][20] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][10][20] Its advantages include the use of readily available starting materials and generally good yields.[20][21]
Q2: How does the Paal-Knorr synthesis differ from the Knorr synthesis?
While both are named reaction for synthesizing five-membered heterocycles from dicarbonyl compounds, the Paal-Knorr synthesis is more general. The Paal-Knorr synthesis can be used to create furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[22][23][24][25] The Knorr pyrazole synthesis is a specific type of condensation reaction for synthesizing pyrazoles from 1,3-dicarbonyls and hydrazines.[23]
Q3: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?
Yes, several other synthetic routes exist. These include:
-
From α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines, often forming a pyrazoline intermediate which is then oxidized to the pyrazole.[4][12][15]
-
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a long-established method, though it can also lead to mixtures of regioisomers.[4][12]
-
From Diazo Compounds: 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes are another powerful method for constructing the pyrazole ring.[6][12]
-
Multicomponent Reactions: Modern approaches often involve one-pot, multicomponent reactions that can build complex pyrazole derivatives with high efficiency.[5][26]
Q4: What is the role of an acid catalyst in the Knorr synthesis?
The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7][8][10] It also catalyzes the subsequent dehydration steps that lead to the formation of the aromatic pyrazole ring.[10]
Q5: How can I improve the regioselectivity of my pyrazole synthesis?
To favor the formation of a single regioisomer:
-
Use a symmetrical 1,3-dicarbonyl compound if your target molecule allows.
-
Employ a 1,3-dicarbonyl compound with significant steric or electronic differentiation between the two carbonyls.
-
Consider reaction conditions that have been reported to favor high regioselectivity, such as using aprotic dipolar solvents with arylhydrazines.[4]
-
Explore modern synthetic methods that are known for their high regioselectivity, such as certain metal-catalyzed reactions.[12][15]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or DMF)
-
Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl, or a catalytic amount of p-TsOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the acid catalyst to the solution.
-
Slowly add the hydrazine derivative to the stirred solution. The addition may be exothermic, so cooling might be necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Solvent and Catalyst Effects
| Starting Materials | Catalyst | Solvent | Temperature | Yield | Reference |
| 1,3-Diketone & Arylhydrazine | None | N,N-Dimethylacetamide | Room Temp | 59-98% | [12] |
| Ethyl Acetoacetate & Phenylhydrazine | Nano-ZnO | Not specified | Not specified | 95% | [4] |
| Acetylacetone & 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | Not specified | Not specified | Good | [12] |
| Trifluoromethylated Ynone & Arylhydrazine | AgOTf (1 mol%) | Not specified | Room Temp | up to 99% | [12] |
| Enaminone & Sulfonyl Hydrazine | I₂/TBHP, NaHCO₃ | Not specified | Room Temp | Good | [12] |
Visualizing the Workflow
Troubleshooting Logic for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in pyrazole synthesis.
Generalized Knorr Pyrazole Synthesis Pathway
Caption: The general reaction pathway for the Knorr pyrazole synthesis.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. chemhelpasap.com [chemhelpasap.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 23. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. youtube.com [youtube.com]
- 26. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side reaction products in the synthesis of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method is a variation of the Knorr pyrazole synthesis.[1] This process involves the cyclocondensation reaction between a 1,3-dicarbonyl compound bearing a cyclopropyl group and methylhydrazine. The reaction typically proceeds via an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.
The key starting materials are:
-
Methylhydrazine: Provides the N1-methyl group and part of the pyrazole backbone.
-
A cyclopropyl-substituted 1,3-dicarbonyl equivalent: Often, this is a β-ketoester such as ethyl 4-cyclopropyl-2,4-dioxobutanoate or a related derivative.
Q2: What is the single most critical side reaction to be aware of?
The formation of a regioisomeric byproduct, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid , is the most significant and common challenge.[2][3] This occurs because both the 1,3-dicarbonyl starting material and methylhydrazine are unsymmetrical. The initial nucleophilic attack can occur from methylhydrazine's substituted nitrogen onto one carbonyl or its unsubstituted nitrogen onto the other carbonyl, leading to two distinct product pathways.[4] These isomers often have very similar physical properties, making their separation notoriously difficult.[2][3]
Q3: Besides the main regioisomer, what other impurities might I encounter?
Several other side products can arise depending on reaction conditions and starting material purity:
-
Pyrazoline Intermediates: Incomplete aromatization or dehydration during the cyclization step can leave saturated pyrazoline structures as byproducts.[1]
-
Hydrazone Intermediates: An incomplete reaction where the initial condensation product (a hydrazone) fails to cyclize can also remain.[1][5]
-
Unreacted Starting Materials: Trivial, but important to monitor for assessing reaction completion.
-
Hydrazine-Related Impurities: Methylhydrazine can undergo side reactions or decomposition, sometimes leading to colored impurities that give the reaction mixture a yellow or red tint.[1]
-
Ester Precursor: If the final step is the hydrolysis of a methyl or ethyl ester, incomplete hydrolysis will leave the ester as a major impurity.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing a root cause analysis and actionable solutions.
Issue 1: My analytical data (NMR, LC-MS) shows two major, inseparable products.
-
Symptom: Your ¹H NMR spectrum shows duplicate sets of peaks, particularly for the cyclopropyl and methyl protons. Your LC-MS analysis reveals two peaks with the identical mass-to-charge ratio (m/z). Thin-Layer Chromatography (TLC) shows two spots with very close Rf values.
-
Root Cause Analysis: You are almost certainly observing the formation of the desired 5-cyclopropyl regioisomer and the undesired 3-cyclopropyl regioisomer. The reaction between the unsymmetrical methylhydrazine and the unsymmetrical dicarbonyl precursor can proceed via two competing pathways, as illustrated below. The regioselectivity is governed by a delicate balance of steric hindrance and the electronic nature of the two carbonyl carbons.[4]
Click to view the reaction mechanism diagram
Caption: Competing pathways leading to regioisomer formation.
-
Solutions & Preventative Measures:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other, often the desired one, by modulating the hydrogen-bonding environment and the effective nucleophilicity of the hydrazine nitrogens.[2][3]
-
pH Control: The acidity of the reaction medium is a critical factor.[4] Under acidic conditions, the more basic, unsubstituted -NH₂ group of methylhydrazine is protonated, reducing its nucleophilicity and potentially favoring attack from the less-hindered methylated nitrogen. Conversely, under neutral or basic conditions, the more nucleophilic -NH₂ group may dominate. Careful screening of pH is essential.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Verification Protocol: To confirm the identity of your major product, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used. Irradiation of the N-methyl protons should show an NOE enhancement on the adjacent C5-proton (if present) or protons of the C5-substituent (the cyclopropyl group in the desired isomer).
Issue 2: My reaction mixture and isolated product have a persistent yellow or reddish-brown color.
-
Symptom: The crude product is highly colored, and the color persists even after standard workup and initial purification attempts.
-
Root Cause Analysis: This is often attributed to side reactions involving the hydrazine starting material.[1] Hydrazines can be susceptible to aerobic oxidation, which can generate colored radical species or decomposition products.[8] Additionally, incomplete cyclization can leave conjugated hydrazone intermediates that may be colored.
-
Solutions & Preventative Measures:
-
Use High-Purity Reagents: Ensure your methylhydrazine is fresh and has been stored properly. Consider using a recently opened bottle or purifying it by distillation if necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.
-
Purification with Activated Carbon: During workup, treatment of the product solution with a small amount of activated carbon (charcoal) can effectively adsorb many colored impurities. Be mindful that this can sometimes reduce yield.
-
Chromatography: If color persists, column chromatography is the most effective method for removing these types of impurities.
-
Issue 3: My mass spectrum shows unexpected peaks that do not correspond to the product, regioisomer, or starting materials.
-
Symptom: You observe m/z values in your MS or GC-MS data that cannot be readily identified.
-
Root Cause Analysis: This could be due to several less common, but plausible, side reactions:
-
Di-addition of Hydrazine: It's possible for a second molecule of hydrazine to react with an intermediate, leading to more complex, higher molecular weight byproducts.[1]
-
Cyclopropyl Ring Opening: Although cyclopropyl groups are relatively stable, they are strained rings. Under strongly acidic or Lewis acidic conditions, the ring can open, leading to a variety of linear chain impurities.[9][10] This is a specific concern if harsh catalysts are used.
-
Formation of Azines: The hydrazone intermediate can potentially react with another molecule of the dicarbonyl starting material to form an azine (R₂C=N-N=CR₂).[5]
-
-
Solutions & Preventative Measures:
-
Control Stoichiometry: Use precise stoichiometry, typically with a slight excess of one reagent (often the more volatile one) to drive the reaction to completion, but avoid large excesses that could encourage di-addition.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or the use of strong, non-specific Lewis acids that could promote ring-opening of the cyclopropyl moiety.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting materials are consumed, proceed with the workup to avoid over-incubation and the formation of degradation products.
-
Data & Protocols
Table 1: Summary of Potential Side Products and Analytical Signatures
| Compound Type | Structure (Example) | Expected Δ m/z from Product | Key Analytical Notes |
| Regioisomer | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0 | Identical mass. Differentiated by NMR (chemical shifts, NOE) or chromatography (different retention time). |
| Ester Precursor | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate | +28 (for Ethyl) | Higher Rf on TLC. Different fragmentation in MS. Absence of broad -OH peak in IR. |
| Hydrazone | Open-chain condensation product | +18 (addition of H₂O) | Will show characteristic C=N stretch in IR. May be unstable and cyclize in the MS source. |
| Pyrazoline | Partially saturated pyrazole ring | +2 (addition of 2H) | Can be detected by MS. NMR will show aliphatic protons instead of aromatic pyrazole proton. |
| Ring-Opened Product | Various linear isomers | 0 (Isomer) | Difficult to predict. Would show very different fragmentation in MS and a complex aliphatic region in NMR. |
Protocol: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for separating the target compound from its primary regioisomer and other impurities. Optimization will be required for your specific system.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV, set to a wavelength where the pyrazole ring absorbs (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve ~1 mg of your crude or purified sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% B to 90% B.
-
15-18 min: Hold at 90% B.
-
18-19 min: Ramp back to 10% B.
-
19-22 min: Equilibrate at 10% B.
-
-
-
Data Analysis:
-
Identify the peak for your desired product (usually the major peak).
-
Look for closely eluting peaks, which may correspond to the regioisomer.
-
Integrate all peaks to determine the relative percentage of impurities. The presence of unwanted chemicals, even in small amounts, can impact the efficacy and safety of pharmaceutical products.[11][12]
-
Click to view the HPLC workflow diagram
Caption: General workflow for HPLC-based impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. firescholars.seu.edu [firescholars.seu.edu]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
Technical Support Center: Method Refinement for the Acylation of Pyrazole Carboxylic Acids
Welcome to the technical support center for the acylation of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you overcome common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My amide coupling reaction between a pyrazole carboxylic acid and an amine is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving pyrazole carboxylic acids are a common issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or the nucleophilicity of the amine.
Underlying Causality:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine. The success of the reaction hinges on the efficiency of this activation step and the subsequent nucleophilic attack by the amine.
Troubleshooting Workflow:
Here is a step-by-step guide to troubleshoot and optimize your reaction:
-
Evaluate Your Carboxylic Acid Activation Method: The choice of coupling reagent is critical. For standard amide bond formation, a variety of reagents can be employed.[3][4]
-
Carbodiimides (DCC, EDC, DIC): These are widely used but can lead to side reactions, including the formation of unreactive N-acylurea byproducts and racemization of chiral centers.[2][3][5] The byproduct from DCC (dicyclohexylurea) is often insoluble and can be removed by filtration, whereas the byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[5]
-
Phosphonium Salts (BOP, PyBOP, PyAOP): These reagents are generally more efficient and lead to faster reactions with less racemization compared to carbodiimides.[3] They are particularly effective for sterically hindered substrates or less nucleophilic amines.[5]
-
Aminium/Uronium Salts (HATU, HBTU): These are highly efficient coupling reagents that often provide high yields and short reaction times with minimal side reactions.[3]
-
-
Consider Additives: To suppress side reactions and improve yields, especially when using carbodiimides, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is recommended.[2][3] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to side reactions and reacts cleanly with the amine.
-
Optimize Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used. DMF can often help to solubilize all reaction components.
-
Temperature: Most coupling reactions are run at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control exotherms and minimize side reactions.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize any acid formed during the reaction and to ensure the amine is in its free base form.[3]
-
-
Alternative Two-Step Procedure: Acyl Chloride Formation: For challenging couplings, a two-step approach can be more effective.
-
First, convert the pyrazole carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8][9]
-
The resulting acyl chloride can then be reacted with the amine, typically in the presence of a base like pyridine or triethylamine, to form the amide.[2][10] This method is often very efficient but may not be suitable for substrates with sensitive functional groups due to the harshness of the acyl chloride formation step.[3]
-
Troubleshooting Decision Workflow for Low Yield
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor reproducibility in experiments with 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
An Expert Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Experimental Reproducibility
Welcome to the technical support center for 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1177291-38-1). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes. Poor reproducibility can arise from a multitude of factors, from the quality of the starting material to subtle variations in experimental protocols.[1][2] This guide, structured in a question-and-answer format, will walk you through the critical checkpoints to diagnose and resolve common issues encountered when working with this compound.
Section 1: Compound Quality Control & Handling
The foundation of any reproducible experiment is a well-characterized and properly handled starting material. Issues with purity, identity, and stability are primary sources of variability.
Q1: My experimental results are inconsistent from batch to batch. How can I verify the quality of my this compound?
Answer: Batch-to-batch variability is a classic sign of inconsistent compound quality. Before beginning any experiment, it is crucial to establish the identity and purity of your compound.
Root Cause Analysis:
-
Purity: The presence of impurities, even in small amounts, can significantly alter biological or chemical activity. These could be unreacted starting materials from the synthesis, byproducts, or degradation products.
-
Identity: It is essential to confirm that the material is indeed this compound. Isomeric impurities, such as 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, can have different properties.[3]
-
Degradation: Pyrazole derivatives can be susceptible to degradation from moisture, light, or improper temperatures over time.[4][5]
Recommended Actions & Protocols:
-
Verify Compound Identity: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure. The expected molecular formula is C₈H₁₀N₂O₂ with a molecular weight of approximately 166.18 g/mol .[3][6]
-
Assess Purity: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >95% is recommended for most biological assays.
-
Source from a Reputable Vendor: Always obtain compounds from trusted chemical suppliers that provide a Certificate of Analysis (CoA) with detailed purity and characterization data.[][8]
Table 1: Recommended Analytical Methods for QC
| Parameter | Method | Typical Specification | Purpose |
|---|---|---|---|
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to structure | Confirms chemical structure and rules out isomers. |
| Identity & Mass | LC-MS | [M+H]⁺ ≈ 167.08 | Confirms molecular weight.[6] |
| Purity | HPLC/UPLC (UV detection) | ≥95% | Quantifies the percentage of the active compound. |
| Residual Solvents | GC-MS | Varies by solvent | Identifies and quantifies solvents from synthesis. |
Q2: What are the optimal storage conditions for this compound to prevent degradation?
Answer: Proper storage is critical for maintaining the stability and integrity of this compound.
Best Practices:
-
Solid Form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[4][9] Using a desiccator is highly recommended.
-
In Solution: Storing the compound in solution for long periods is generally not advised due to the risk of solvent-mediated degradation.[4] If short-term storage is necessary:
-
Use a dry, aprotic solvent like anhydrous DMSO.
-
Store at -20°C or -80°C.
-
Aliquot the solution to avoid repeated freeze-thaw cycles. Problems with the quality of the target protein are a frequent cause of delays in discovery programs.[10]
-
Section 2: Solubility and Solution Preparation
Incorrectly prepared solutions are a major source of error, leading to inaccurate concentrations and poor reproducibility.[11]
Q3: I'm having trouble dissolving the compound. What is the recommended solvent and procedure for preparing a stock solution?
Answer: This compound has limited aqueous solubility. A common and effective method is to first prepare a high-concentration stock solution in an organic solvent.
Root Cause Analysis: The carboxylic acid moiety provides some polarity, but the methylated pyrazole ring and cyclopropyl group are hydrophobic, leading to poor water solubility.[11]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-Weigh Compound: Accurately weigh the required amount of this compound (MW: 166.18 g/mol ) in a sterile microcentrifuge tube.
-
Example: For 1 mL of a 10 mM stock, weigh 1.66 mg.
-
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.
-
Facilitate Dissolution: Gently vortex the solution. If needed, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Table 2: Solvent Selection Guide
| Solvent | Suitability for Stock | Suitability for Assay | Key Considerations |
|---|---|---|---|
| DMSO | Excellent | Good (with caution) | Recommended for stock solutions. Keep final assay concentration ≤0.5% to avoid solvent toxicity in cell-based assays.[12] |
| Ethanol | Good | Fair | Can be used, but may have lower solvating power than DMSO. Potential for biological effects in some assays. |
| Water / Buffers | Poor | N/A | Not suitable for initial dissolution. Compound may precipitate. |
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of the compound in the assay is below its aqueous solubility limit.
-
Use Serial Dilutions: Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock into a 50:50 mixture of DMSO and your assay buffer before the final dilution into the assay buffer.
-
Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. However, always run a solvent tolerance control to ensure the DMSO itself is not affecting the results.[12]
-
Add a Surfactant: In some biochemical assays, adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the assay buffer can help prevent precipitation.
Section 3: Experimental Design & Assay Development
Reproducibility is not just about the compound; it's about the entire experimental workflow.[13] Inconsistent lab practices and poorly validated assays are common culprits.[14]
Q5: I am developing a high-throughput screening (HTS) assay. What are the key parameters I need to validate to ensure robust and reproducible results?
Answer: A rigorous assay validation process is essential before starting any screening campaign. The goal is to ensure the assay is sensitive, reliable, and tolerant to minor variations.
Workflow for Assay Validation: The diagram below outlines a systematic approach to troubleshooting reproducibility issues, starting from the most fundamental checks.
Caption: A workflow for troubleshooting experimental irreproducibility.
Key Validation Parameters:
-
Z'-Factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15] It assesses the separation between your positive and negative controls.
-
Signal Window (S/B): The ratio of the signal from the positive control to the signal from the negative control. A higher ratio indicates a more robust assay.
-
Reagent Stability: Test the stability of all critical reagents over the expected duration of the experiment.[12]
-
DMSO Tolerance: Determine the highest concentration of DMSO your assay can tolerate without affecting the results. This is especially critical for cell-based assays.[12]
-
Plate Uniformity: Run plates with only positive or negative controls to check for signal drift or "edge effects" across the plate.[12]
Q6: My results vary depending on the type of microplate I use. Why does this happen?
Answer: The choice of microplate can significantly impact assay results, especially for optical or cell-based assays.
Potential Causes:
-
Plate Material: Polystyrene plates can be non-treated, tissue-culture treated (for cell adherence), or have low-binding surfaces. Using the wrong type can affect cell health or lead to compound adsorption to the plastic.
-
Plate Color:
-
Clear plates are for absorbance-based assays.
-
White plates are used for luminescence assays to maximize signal.
-
Black plates are used for fluorescence assays to minimize background and well-to-well crosstalk.
-
-
Well Geometry: The shape of the well (flat, round, or v-shaped bottom) can influence cell growth and mixing.
Recommendation: Standardize on a single plate type and lot number from a specific manufacturer for the duration of a project to minimize variability. Document this information meticulously in your lab notebook.[1]
Section 4: Frequently Asked Questions (FAQs)
Q: Is this compound known to have specific biological activities? A: Yes, pyrazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.[16] This specific compound and its analogs have been investigated for applications in medicinal chemistry, including as kinase inhibitors for cancer treatment and for anti-inflammatory or antimicrobial properties.[9][11][17]
Q: Can this compound tautomerize, and could that affect my results? A: The pyrazole ring itself can undergo tautomerization. However, in this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents this specific type of tautomerism. This structural feature generally leads to more predictable behavior compared to N-unsubstituted pyrazoles.[18]
Q: What are common artifacts to watch out for in biochemical assays with this compound? A: Like many small molecules, it can potentially cause assay artifacts. Be vigilant for:
-
Fluorescence Interference: The compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay. Always run a control with the compound alone to check for this.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Including a detergent like Tween-20 can help mitigate this.
-
Reactivity: The carboxylic acid moiety could potentially react with other components in your assay under certain conditions.
The relationship between these core factors is crucial for a successful outcome.
Caption: Key pillars for achieving reproducible experimental results.
By systematically addressing these potential sources of error—from the quality of the compound to the validation of the assay—researchers can significantly enhance the reproducibility of their experiments with this compound.
References
- 1. simplicis.com [simplicis.com]
- 2. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound [myskinrecipes.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 14. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 15. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale experiments to larger-scale production. As a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors, robust and scalable synthesis of this molecule is critical.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices to empower you to not only follow protocols but also to adapt and optimize them for your specific laboratory conditions.
Section 1: Synthesis Overview & Core Mechanism
The most reliable and scalable synthesis of this compound is a two-step process. It begins with a Knorr-type pyrazole synthesis via the condensation of a cyclopropyl-functionalized 1,3-dicarbonyl compound with methylhydrazine, followed by the hydrolysis of the resulting ester intermediate.[2][3]
General Reaction Scheme:
The overall transformation proceeds as follows:
References
Validation & Comparative
A Senior Scientist's Guide to In Vitro Validation of Novel Pyrazole-Based Compounds: The Case of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Pyrazole Scaffold and the Validation Imperative
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs with diverse therapeutic actions.[1][2] These five-membered heterocyclic compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4] Our focus here is on a specific, novel derivative: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid . While its unique structure—featuring a cyclopropyl group known to enhance metabolic stability and binding affinity—is promising, its specific biological activity remains to be rigorously defined.[5][6]
This guide provides a comprehensive, field-proven framework for researchers to systematically validate the in vitro biological activity of this, or similar, novel small molecules. We will move beyond a simple list of protocols to explain the causality behind our experimental choices, establishing a self-validating workflow that proceeds from broad phenotypic observation to specific, confirmed molecular interaction. Our objective is to build a robust data package that establishes not only if the compound is active, but how and where it acts.
Part 1: The Strategic Validation Workflow: From Phenotype to Target
For a novel compound without a predefined biological target, a tiered or funnel-based validation strategy is paramount.[7] This approach efficiently uses resources by starting with broad, cost-effective assays and progressively moving to more specific, complex, and resource-intensive methods. The goal is to triage inactive compounds quickly and build a strong, multi-faceted case for the active ones.
Our validation workflow is designed to answer three sequential, critical questions:
-
Phenotypic Activity: Does the compound elicit a biological response in a relevant cellular context?
-
Target Identification: Which protein or pathway is responsible for this response?
-
Direct Target Engagement: Does the compound physically bind to and modulate the activity of the identified target?
The following diagram illustrates this strategic funnel.
Caption: Strategic workflow for in vitro validation of a novel compound.
Part 2: Phase 1 - Establishing Phenotypic Activity
The logical starting point is a phenotypic screen to determine if the compound has any effect on whole cells. Given that many pyrazole derivatives exhibit anticancer properties, a cell proliferation assay using a panel of human cancer cell lines is a robust and informative first step.[8][9]
Core Experiment: Anti-Proliferation MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Its reliability and high-throughput nature make it ideal for initial screening.
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in cell culture medium.
-
Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Comparative Data & Interpretation
A successful hit from this phase is a compound that demonstrates a potent and dose-dependent reduction in cell viability. We will compare our test compound against a standard chemotherapeutic agent.
| Compound | Cell Line | Primary Activity | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | Anti-Proliferation | Experimental Data |
| This compound | HCT-116 (Colon) | Anti-Proliferation | Experimental Data |
| Comparator: Doxorubicin | MCF-7 (Breast) | DNA Intercalator | ~0.1 - 1.0 |
| Comparator: Doxorubicin | HCT-116 (Colon) | DNA Intercalator | ~0.1 - 1.0 |
An IC₅₀ value below 10 µM is generally considered a promising result for proceeding to the next phase.
Part 3: Phase 2 - Identifying the Molecular Target
If our compound shows significant anti-proliferative activity, the next crucial step is to identify its molecular target. The pyrazole scaffold is frequently found in kinase inhibitors.[2][6] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival, making them prime targets in oncology.
Caption: Simplified PI3K/AKT signaling pathway, a common target for pyrazole-based inhibitors.
Core Experiment: Broad Kinase Profiling Screen
Instead of testing kinases one by one, a broad profiling screen is the most efficient method. Commercial services offer panels that test a compound's activity against hundreds of purified human kinases in a single run, providing a comprehensive overview of its selectivity and potency.
Methodology:
-
Compound Submission: Provide the compound to a specialized contract research organization (CRO).
-
Screening: The CRO will typically perform a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., using ATP consumption as a readout) at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Output: The results are usually provided as "% Inhibition" or "Percent of Control" for each kinase in the panel. Potent hits are identified as those showing >90% inhibition at a low concentration.
-
Follow-up: For the most promising hits, a full dose-response curve is generated to determine the inhibition constant (Kᵢ) or IC₅₀ value for each specific kinase.
Comparative Data & Interpretation
The output will identify the most likely kinase targets. A selective inhibitor will show high potency against one or a small family of kinases, while a non-selective compound will inhibit many.
| Compound | Target Kinase | Kᵢ (nM) | Selectivity Profile |
| This compound | PI3Kα (Hypothetical Hit) | Experimental Data | High selectivity vs. other kinases |
| Comparator: Alpelisib (PI3Kα Inhibitor) | PI3Kα | ~5 nM | Selective for PI3Kα isoform |
Part 4: Phase 3 - Definitive, Orthogonal Target Validation
A hit from a large screen is a strong lead, but it is not definitive proof. Assay artifacts and off-target effects are common pitfalls.[11] Therefore, we must validate the putative target using orthogonal assays —methods that rely on different physical principles to measure the same biological event.[7][11] This is the cornerstone of building a trustworthy data package.
We will use two orthogonal methods:
-
A Biochemical Assay: To confirm enzymatic inhibition with purified protein.
-
A Biophysical Assay: To confirm direct physical binding of the compound to the target protein.
Core Experiment 1 (Biochemical): In Vitro Kinase-Glo® Assay
This assay measures the amount of ATP remaining after a kinase reaction. Less ATP means higher kinase activity. An inhibitor will block ATP consumption, resulting in a higher luminescent signal.
Methodology:
-
Reaction Setup: In a 384-well plate, add the purified kinase (e.g., recombinant PI3Kα), its specific substrate, and ATP.
-
Compound Addition: Add this compound across a range of concentrations. Include a known inhibitor (e.g., Alpelisib) as a positive control and a vehicle (DMSO) control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates light.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot the luminescent signal against compound concentration to determine the IC₅₀.
Core Experiment 2 (Biophysical): Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. When a small molecule binds to a protein, it typically stabilizes its structure, increasing its melting temperature (Tₘ).
Methodology:
-
Reaction Setup: In a 96-well PCR plate, mix the purified kinase with a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR machine and slowly increase the temperature in small increments.
-
Readout: The instrument measures the fluorescence at each temperature. As the protein unfolds, the dye binds, and fluorescence increases.
-
Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tₘ. A positive result is a concentration-dependent increase in Tₘ (a "thermal shift"), which confirms direct binding.
Final Comparative Data Summary
This final table synthesizes all our findings, providing a multi-faceted view of the compound's activity from the cellular to the molecular level. A strong correlation between the phenotypic, biochemical, and biophysical data provides high confidence in the compound's mechanism of action.
| Assay Type | Metric | This compound | Comparator Compound (e.g., Alpelisib) | Rationale |
| Phenotypic | Cell Proliferation IC₅₀ (MCF-7) | Experimental Data | ~150 nM | Confirms cellular activity |
| Biochemical | Enzymatic Inhibition IC₅₀ (PI3Kα) | Experimental Data | ~5 nM | Confirms target activity modulation |
| Biophysical | Binding Affinity Kᴅ or ΔTₘ (PI3Kα) | Experimental Data | Kᴅ ~20 nM | Confirms direct target engagement |
Conclusion
This guide outlines a rigorous, logical, and self-validating pathway for characterizing the in vitro biological activity of this compound. By progressing from a broad phenotypic screen to specific, orthogonal, target-based assays, we can confidently identify its mechanism of action. This tiered approach ensures that research efforts are focused on the most promising leads and builds a comprehensive data package that is essential for any subsequent drug development efforts. The true value of a novel compound lies not just in its activity, but in our deep and validated understanding of how it works.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 6. This compound [myskinrecipes.com]
- 7. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid as a Potential Succinate Dehydrogenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid as a potential novel inhibitor of succinate dehydrogenase (SDH). Given the current lack of direct efficacy data for this compound, this document outlines a logical, scientifically rigorous investigational workflow. We will compare its structural features to well-established SDH inhibitors (SDHIs), propose detailed experimental protocols for its characterization, and provide a framework for comparing its potential efficacy against known fungicides, Boscalid and Benzovindiflupyr.
Introduction: The Significance of Succinate Dehydrogenase Inhibitors
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, a vital step in cellular respiration.[1] The inhibition of SDH disrupts this fundamental process, leading to a breakdown in energy production and, ultimately, cell death. This mechanism is the basis for a major class of agricultural fungicides known as SDHIs.[1]
The pyrazole-carboxamide chemical class has proven to be a particularly effective scaffold for developing potent SDHI fungicides.[2] Compounds like Boscalid and Benzovindiflupyr, which feature this core structure, have demonstrated broad-spectrum antifungal activity and are widely used in agriculture.[1][3]
Structural Analysis and Hypothesis
The subject of our investigation, this compound, possesses a pyrazole ring, a structural feature common to many successful SDHIs.[4] A comparative analysis of its structure with the known SDHIs, Boscalid and Benzovindiflupyr, reveals both similarities and key differences that form the basis of our hypothesis.
Hypothesis: The pyrazole-carboxylic acid core of this compound may allow it to bind to the ubiquinone binding site (Q-site) of the succinate dehydrogenase complex, thereby inhibiting its enzymatic activity and exhibiting antifungal properties.
| Compound | Core Structure | Key Functional Groups |
| This compound | Pyrazole-carboxylic acid | Cyclopropyl, Methyl |
| Boscalid | Pyridinecarboxamide | 2-chloro-N-(4'-chlorobiphenyl-2-yl) |
| Benzovindiflupyr | Pyrazole-carboxamide | N-(9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl), 3-(difluoromethyl)-1-methyl |
The presence of the pyrazole ring in our target compound is a strong indicator of its potential as an SDHI. However, the absence of the extended amide linkage and complex aromatic side chains found in Boscalid and Benzovindiflupyr suggests that its binding affinity and efficacy may differ significantly.[1][3][5][6][7][8][9] The following experimental workflow is designed to test this hypothesis and quantify the potential inhibitory activity.
Proposed Experimental Workflow
To systematically evaluate the efficacy of this compound, a multi-stage approach is recommended, beginning with in vitro enzymatic assays and progressing to in vivo antifungal testing.
Caption: Proposed experimental workflow for evaluating a novel SDHI.
In Vitro Efficacy: Succinate Dehydrogenase Inhibition Assay
The initial step is to determine if this compound directly inhibits the SDH enzyme. This can be achieved using a colorimetric assay with isolated mitochondria from a target fungal species (e.g., Sclerotinia sclerotiorum).[10]
Principle: This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), by the SDH enzyme. In the presence of an inhibitor, the rate of DCIP reduction will decrease, which can be monitored spectrophotometrically.[11]
Detailed Protocol:
-
Mitochondrial Isolation:
-
Grow the target fungal species in a suitable liquid culture medium.
-
Harvest the mycelia and disrupt the cells using mechanical homogenization in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound, Boscalid, and Benzovindiflupyr in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound to be tested.
-
In a 96-well microplate, add the assay buffer, the mitochondrial suspension, and the various concentrations of the test compounds. Include a no-inhibitor control and a solvent control.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the SDH substrate, succinate, and the electron acceptor, DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[11] The rate of change in absorbance is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
In Vivo Efficacy: Antifungal Susceptibility Testing
If the in vitro results are promising, the next step is to assess the compound's ability to inhibit fungal growth in a whole-organism context.
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of fungal spores or mycelial fragments from the target organism in a suitable liquid medium (e.g., RPMI 1640).[12]
-
-
Microdilution Assay:
-
In a 96-well microplate, prepare serial dilutions of this compound, Boscalid, and Benzovindiflupyr in the growth medium.
-
Add the fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
-
MIC Determination:
-
Visually assess the plates for fungal growth. The MIC is the lowest concentration of the compound at which no growth is observed.
-
Comparative Efficacy Analysis
Based on the hypothetical data obtained from the proposed experiments, we can construct a comparative table to evaluate the efficacy of this compound against the established SDHIs, Boscalid and Benzovindiflupyr.
| Parameter | This compound (Hypothetical Data) | Boscalid (Reference Data) | Benzovindiflupyr (Reference Data) |
| Target | Succinate Dehydrogenase (Complex II) | Succinate Dehydrogenase (Complex II)[1] | Succinate Dehydrogenase (Complex II)[10] |
| IC50 (SDH Assay) | To be determined | ~7.5 µM[13] | ~5.2 nM[10] |
| MIC (S. sclerotiorum) | To be determined | ~0.159 µg/mL[14] | ~0.011 µg/mL[10] |
| Antifungal Spectrum | To be determined | Broad-spectrum[1] | Broad-spectrum[3] |
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound as an SDHI, in comparison to the electron transport chain.
Caption: Proposed inhibition of Complex II by the test compound.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically sound approach to evaluating the efficacy of this compound as a potential succinate dehydrogenase inhibitor. By following the proposed experimental workflow, researchers can:
-
Determine the in vitro inhibitory activity of the compound against the SDH enzyme.
-
Assess its in vivo antifungal efficacy.
-
Objectively compare its performance against established SDHIs like Boscalid and Benzovindiflupyr.
The structural similarities to known pyrazole-carboxamide fungicides provide a strong rationale for this investigation. Should the hypothetical results prove promising, further studies, including structure-activity relationship (SAR) analysis and testing against a broader range of fungal pathogens, would be warranted to fully characterize its potential as a novel antifungal agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:Benzovindiflupyr structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. This compound [myskinrecipes.com]
- 5. Benzovindiflupyr | C18H15Cl2F2N3O | CID 51347655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Boscalid-d4 | C18H12Cl2N2O | CID 139025454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. content.abcam.com [content.abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to Methyl-Cyclopropyl-Pyrazole Carboxylic Acid Isomers for Pharmaceutical Research
Abstract
In the landscape of modern drug discovery, pyrazole-containing heterocycles are privileged scaffolds, integral to a wide array of therapeutic agents. The precise arrangement of substituents on the pyrazole ring—isomerism—is a critical determinant of a compound's pharmacological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous structural elucidation of these isomers is a non-negotiable step in pharmaceutical development and quality control.[1][2] This guide provides an in-depth comparison of the key spectroscopic signatures of two prevalent regioisomers of methyl-cyclopropyl-pyrazole carboxylic acid: 1-methyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid and 1-methyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid . Leveraging data from Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a practical framework for researchers to confidently differentiate between these closely related molecules.
Introduction: The Challenge of Pyrazole Regioisomerism
The synthesis of substituted pyrazoles, often achieved through the cyclocondensation of β-dicarbonyl compounds with substituted hydrazines, can frequently yield a mixture of regioisomers.[3][4] For instance, reacting a cyclopropyl-bearing 1,3-dicarbonyl compound with methylhydrazine can produce both the 1,3,5- and 1,5,3-substituted pyrazoles. As these isomers often possess similar physical properties, such as melting point and polarity, their separation and identification can be challenging. Spectroscopic analysis, therefore, stands as the definitive tool for structural confirmation.[5][6] This guide explains the causal relationships between isomeric structure and spectral output, empowering scientists to make informed decisions in their research.
Isomers Under Investigation
The primary focus of this guide is the differentiation of the following two isomers, which share the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ).[3][4]
Analytical Workflow: A Systematic Approach
A multi-technique spectroscopic approach is essential for confident isomer assignment. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
¹H NMR Spectroscopy: The Primary Differentiator
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these regioisomers. The electronic environment of the lone proton on the pyrazole ring (H4) is highly sensitive to the positions of the adjacent substituents.
Causality Behind Chemical Shifts:
-
Electron-Withdrawing Group (EWG): The carboxylic acid (-COOH) is a strong EWG. It deshields nearby protons, causing their signals to appear at a higher chemical shift (further downfield).
-
Electron-Donating Group (EDG): The cyclopropyl group is weakly electron-donating.
-
Anisotropic Effects: The pyrazole ring itself induces a ring current that influences the chemical shifts of its substituents.
In Isomer A , the H4 proton is adjacent to the electron-donating cyclopropyl group. In Isomer B , the H4 proton is adjacent to the strongly electron-withdrawing carboxylic acid group. This fundamental difference leads to a significant and predictable variation in their ¹H NMR spectra.
Table 1: Comparative ¹H NMR Data (Typical Values in DMSO-d₆)
| Proton Assignment | Isomer A (1,3,5-) | Isomer B (1,5,3-) | Rationale for Difference |
| -COOH | ~13.0 ppm (s, br) | ~12.9 ppm (s, br) | Minimal difference; highly dependent on concentration/H-bonding. |
| Pyrazole H4 | ~6.5 - 6.7 ppm (s) | ~7.0 - 7.2 ppm (s) | Key Differentiator. H4 in Isomer B is deshielded by the adjacent -COOH group. |
| N-CH₃ | ~3.9 - 4.1 ppm (s) | ~3.8 - 4.0 ppm (s) | The N-CH₃ in Isomer A is slightly more deshielded by the adjacent -COOH group. |
| Cyclopropyl CH | ~1.9 - 2.1 ppm (m) | ~2.2 - 2.4 ppm (m) | Position relative to the N-CH₃ and -COOH groups alters the electronic environment. |
| Cyclopropyl CH₂ | ~0.8 - 1.2 ppm (m) | ~0.9 - 1.3 ppm (m) | Subtle shifts based on overall molecular electronic structure. |
Note: Chemical shifts (δ) are in ppm. s = singlet, br = broad, m = multiplet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole carboxylic acid isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Record a standard one-dimensional ¹H spectrum at 298 K.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[7]
-
-
Analysis: Integrate all signals and identify the chemical shift of the singlet corresponding to the pyrazole H4 proton to assign the isomeric structure based on the values in Table 1.
¹³C NMR Spectroscopy: Confirming the Assignment
¹³C NMR provides complementary data that reinforces the assignment made by ¹H NMR. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.[8][9][10]
Causality Behind Chemical Shifts: The carbon attached to the electron-withdrawing -COOH group (the ipso-carbon) will be significantly shielded due to resonance effects, while adjacent carbons may be deshielded. The positions of the substituents dictate the chemical shifts of C3, C4, and C5 of the pyrazole ring.
Table 2: Comparative ¹³C NMR Data (Typical Values in DMSO-d₆)
| Carbon Assignment | Isomer A (1,3,5-) | Isomer B (1,5,3-) | Rationale for Difference |
| C=O | ~162 - 164 ppm | ~163 - 165 ppm | Minimal difference. |
| Pyrazole C5 | ~140 - 142 ppm | ~148 - 150 ppm | Key Differentiator. C5 is attached to the -COOH in Isomer A and the cyclopropyl group in Isomer B. |
| Pyrazole C3 | ~154 - 156 ppm | ~145 - 147 ppm | Key Differentiator. C3 is attached to the cyclopropyl group in Isomer A and the -COOH in Isomer B. |
| Pyrazole C4 | ~106 - 108 ppm | ~108 - 110 ppm | The chemical shift of C4 is influenced by its neighbors, leading to a slight but observable difference. |
| N-CH₃ | ~37 - 39 ppm | ~36 - 38 ppm | Minor shift based on the adjacent ring substituent. |
| Cyclopropyl CH | ~6 - 8 ppm | ~8 - 10 ppm | Small but consistent difference. |
| Cyclopropyl CH₂ | ~8 - 10 ppm | ~9 - 11 ppm | Small but consistent difference. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Record a proton-decoupled ¹³C spectrum.
-
To achieve adequate signal-to-noise, acquire a sufficient number of scans (e.g., 1024 or more), as the ¹³C nucleus has low natural abundance.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
Analysis: Correlate the observed chemical shifts with the expected values in Table 2 to confirm the substitution pattern of the pyrazole ring.
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for distinguishing between these specific regioisomers. Both isomers will exhibit the characteristic absorptions for a carboxylic acid.[11]
Table 3: Characteristic IR Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| O-H stretch (-COOH) | 3300 - 2500 | Very broad, strong |
| C-H stretch (Aryl/Alkyl) | 3100 - 2850 | Medium, sharp (superimposed on O-H) |
| C=O stretch (-COOH) | 1720 - 1680 | Strong, sharp |
| C=N/C=C stretch (Pyrazole) | 1600 - 1450 | Medium to weak |
| C-O stretch (-COOH) | 1320 - 1210 | Medium |
While subtle shifts in the fingerprint region or the C=O stretch frequency might exist due to differences in electronic conjugation and hydrogen bonding, they are typically not pronounced enough to be used as a primary means of differentiation without authentic reference standards for both isomers.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the crystalline sample directly on the ATR crystal.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Analysis: Confirm the presence of the carboxylic acid functional group by identifying the very broad O-H stretch and the strong C=O stretch.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. While both isomers have the same molecular ion peak (m/z 166.0742 for [M]⁺), their fragmentation patterns under electron ionization (EI) can differ, providing another layer of structural evidence.[12][13]
General Fragmentation of Pyrazoles: Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules like HCN, N₂, or radicals from the substituents.[12][14]
Differentiating Isomers by Fragmentation: The relative stability of the fragment ions can vary between isomers. For Isomer A (1,3,5-) , the initial loss of the carboxylic acid radical (•COOH) is often a prominent pathway, leading to a stable 1-methyl-3-cyclopropyl-pyrazolium ion at m/z 121. For Isomer B (1,5,3-) , the fragmentation might show a different ratio of fragments due to the proximity of the different functional groups. The relative abundance of the [M-COOH]⁺ versus the [M-C₃H₅]⁺ ions could serve as a diagnostic indicator, though this requires careful analysis and ideally, comparison with reference spectra.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer coupled with a separation technique, such as Gas Chromatography (GC-MS) for derivatized samples or Liquid Chromatography (LC-MS) for direct analysis. Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.
-
Data Acquisition:
-
LC-MS (ESI): Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The [M+H]⁺ (m/z 167.08) and [M-H]⁻ (m/z 165.07) ions should be observed.
-
GC-MS (EI): Introduce the sample into the GC. The compound will elute and enter the EI source, where it is fragmented at a standard energy (70 eV).
-
-
Analysis:
-
Confirm the molecular weight from the molecular ion peak.
-
Analyze the major fragment ions and their relative intensities. Compare the fragmentation pattern against known patterns for pyrazoles and consider the likely stability of fragments from each isomer.
-
Conclusion
The differentiation of methyl-cyclopropyl-pyrazole carboxylic acid regioisomers is a critical task in pharmaceutical chemistry that is reliably achieved through a systematic spectroscopic analysis. ¹H NMR spectroscopy serves as the primary and most definitive technique , with the chemical shift of the pyrazole H4 proton providing a clear and unambiguous distinction. ¹³C NMR offers robust confirmation by revealing the substitution pattern on the pyrazole ring carbons. While IR spectroscopy confirms functional group identity and mass spectrometry verifies molecular weight, their role in distinguishing these specific isomers is supportive rather than primary. By understanding the causal links between molecular structure and spectral data presented in this guide, researchers can confidently and efficiently determine the correct isomeric structure of their compounds, ensuring the integrity and progression of their drug development programs.
References
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. longdom.org [longdom.org]
- 3. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 4. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 5. paulrpalmer.com [paulrpalmer.com]
- 6. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
In vivo validation of the therapeutic potential of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (referred to herein as "CMP-X"). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against relevant alternatives and detailing the necessary experimental methodologies.
Introduction to CMP-X and the Therapeutic Landscape
This compound (CMP-X) is a small molecule belonging to the pyrazole class of heterocyclic compounds.[1][2] Pyrazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active agents, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The unique structural features of CMP-X, specifically the cyclopropyl group and the carboxylic acid moiety, are thought to enhance binding affinity and specificity to biological targets, potentially modulating their activity.[2][6]
Hypothesized Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
While direct biological data for CMP-X is limited in public literature, its core structure is highly analogous to a class of compounds known as pyrazole carboxamides, which are potent inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[7][8][9][10][11][12] SDH is a critical enzyme functioning at the intersection of the Krebs cycle and the electron transport chain.[13] Inhibition of SDH disrupts cellular respiration and energy production.[14][15] This mechanism is a validated target for fungicides in agriculture and is an emerging area of interest for therapeutic applications in human health, including cancer and inflammatory diseases.[13][14][16][17] Mutations in SDH genes are linked to tumorigenesis, suggesting that modulating SDH activity has therapeutic potential.[16][17]
Therefore, this guide will proceed under the hypothesis that CMP-X functions as an SDH inhibitor. The validation strategy will focus on confirming this mechanism and evaluating its therapeutic efficacy in a relevant disease context, such as oncology.
The Comparative Landscape: Benchmarking Against Alternatives
To establish the therapeutic potential of CMP-X, its performance must be benchmarked against established compounds.
| Compound Class | Example Compound(s) | Mechanism of Action | Key Comparative Metrics |
| Test Article | CMP-X | Hypothesized SDH Inhibitor | Efficacy, Toxicity, Pharmacokinetics, Target Engagement |
| Clinical Standard (Oncology) | Temozolomide (TMZ) | Alkylating agent, induces DNA damage in cancer cells | Established efficacy and toxicity profile in glioblastoma models |
| Mechanistic Competitor | TTFA (Thenoyltrifluoroacetone) | Well-characterized, non-specific Complex II inhibitor | In vitro/in vivo proof-of-concept for SDH inhibition effects |
| Structural Analogue | Boscalid, Fluxapyroxad | Commercial SDHI fungicides | Data on SDH inhibition potency, potential off-target effects[8][10][11] |
This comparative approach ensures that the data generated for CMP-X is contextualized against both the current standard of care and other tool compounds that share its proposed mechanism.
Comprehensive In Vivo Validation Workflow
A phased approach is critical for a robust in vivo evaluation. The workflow is designed to first establish safety and drug-like properties before committing to resource-intensive efficacy studies. This aligns with guidelines for preclinical research and safety evaluation.[18][19][20]
Caption: High-level workflow for the in vivo validation of CMP-X.
Phase 1: Pharmacokinetics (PK) and Toxicity
The objective of this phase is to understand how the animal model processes CMP-X and to determine a safe dose range for efficacy studies.[19]
Protocol 1: Single-Dose Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (n=3 per time point).
-
Compound Administration: Administer a single dose of CMP-X (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process blood to plasma and quantify CMP-X concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice (the model for subsequent efficacy studies), n=3-5 per dose group.
-
Dose Escalation: Administer escalating doses of CMP-X daily for 5-14 days. Include a vehicle control group.
-
Monitoring: Record body weight daily. Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.
Phase 2: In Vivo Efficacy in a Xenograft Model
This phase directly tests the anti-tumor activity of CMP-X in a clinically relevant model.
Protocol 3: Human Glioblastoma Xenograft Study
-
Cell Line: U87-MG or a similar glioblastoma cell line with known metabolic characteristics.
-
Tumor Implantation: Subcutaneously implant 1-5 million cells into the flank of female athymic nude mice.
-
Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80)
-
Group 2: CMP-X (at MTD or a fraction thereof, e.g., 50 mg/kg)
-
Group 3: CMP-X (at a lower dose, e.g., 25 mg/kg)
-
Group 4: Positive Control (e.g., Temozolomide at its established effective dose)
-
-
Dosing Regimen: Administer compounds daily (or as determined by PK data) via the oral route for 21-28 days.
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoint: Overall survival.
-
Phase 3: Pharmacodynamic (PD) / Target Engagement
PD studies are crucial to link the observed efficacy to the hypothesized mechanism of action—SDH inhibition.[21]
Caption: Hypothesized pathway showing CMP-X inhibiting SDH.
Protocol 4: Biomarker Analysis
-
Study Design: Use a satellite group of animals from the efficacy study or a separate, short-term study.
-
Sample Collection: At a defined time post-final dose (e.g., 2-4 hours), collect tumor tissue and plasma.
-
Target Engagement Assay:
-
Metabolomics: Use LC-MS to measure the levels of Krebs cycle intermediates in tumor tissue. A significant increase in the Succinate:Fumarate ratio is a direct biomarker of SDH inhibition.
-
-
Downstream Pathway Analysis:
-
Immunohistochemistry (IHC) / Western Blot: Analyze tumor lysates for markers of pseudo-hypoxia, such as HIF-1α stabilization, which is a known consequence of succinate accumulation.[16]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Pharmacokinetic Data
| Parameter | CMP-X (IV) | CMP-X (PO) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (ng*hr/mL) | 2800 | 1960 |
| Half-life (hr) | 2.5 | 3.1 |
| Bioavailability (%) | - | 70% |
Table 2: Example Efficacy and Biomarker Data
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Succinate:Fumarate Ratio (Tumor) | HIF-1α Expression (Fold Change) |
| Vehicle Control | 0% | +2% | 1.0 | 1.0 |
| CMP-X (25 mg/kg) | 45% | -3% | 8.5 | 3.2 |
| CMP-X (50 mg/kg) | 78% | -8% | 15.2 | 6.8 |
| Temozolomide | 82% | -12% | 1.1 | 1.2 |
Interpretation:
-
Efficacy: A dose-dependent TGI for CMP-X approaching that of the positive control would be a strong positive result.
-
Mechanism Confirmation: A significant, dose-dependent increase in the succinate:fumarate ratio and HIF-1α expression in CMP-X treated groups—but not in the Temozolomide group—would provide powerful evidence that the anti-tumor effect is driven by on-target SDH inhibition.
-
Therapeutic Window: Comparing the efficacy at 50 mg/kg (78% TGI) with the associated body weight loss (-8%) provides an initial assessment of the therapeutic window.
Conclusion and Future Directions
This guide outlines a rigorous, comparative in vivo strategy to validate the therapeutic potential of this compound as a novel SDH inhibitor. Successful execution of these studies would provide a robust data package demonstrating not only the compound's efficacy but also its mechanism of action.
Positive results would justify progression to more complex orthotopic or patient-derived xenograft (PDX) models, combination studies, and formal IND-enabling toxicology studies. This systematic approach de-risks the drug development process and builds a strong foundation for potential clinical translation.[21]
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 18. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid is a key building block in modern medicinal chemistry and agrochemical research. Its structural motifs are present in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and potent fungicides. The efficient and scalable synthesis of this pyrazole derivative is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, supported by experimental data to inform decisions on route selection based on efficiency, scalability, and overall practicality.
Strategic Overview of Synthetic Approaches
The synthesis of substituted pyrazoles has a rich history, with the Knorr pyrazole synthesis and its variations remaining a cornerstone of heterocyclic chemistry. For the specific target of this compound, two primary strategies emerge, distinguished by their starting materials and the sequence of bond formations.
Route 1: The Knorr-Type Cyclocondensation Approach. This classical approach involves the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. For our target molecule, this translates to the reaction of a cyclopropyl-substituted β-ketoester with methylhydrazine.
Route 2: The Acetylenic Precursor Approach. This strategy utilizes a C4-dicarbonyl synthon with a triple bond, such as diethyl acetylenedicarboxylate, which undergoes cyclization upon reaction with a hydrazine. This method offers a different disconnection approach to the pyrazole core.
This guide will now delve into the detailed experimental protocols and comparative analysis of these two synthetic pathways.
Route 1: Knorr-Type Cyclocondensation of a Cyclopropyl β-Ketoester
This synthetic strategy is a robust and widely employed method for the construction of the pyrazole ring. The key steps involve the initial formation of a cyclopropyl-functionalized β-ketoester, followed by cyclocondensation with methylhydrazine and subsequent hydrolysis of the resulting ester to the target carboxylic acid.
Experimental Protocol: Route 1
Step 1a: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
A solution of ethyl cyclopropanecarboxylate (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of sodium ethoxide (1.5 eq) in anhydrous THF at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 3-cyclopropyl-3-oxopropanoate.
Step 1b: Synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in ethanol, methylhydrazine (1.1 eq) is added dropwise at room temperature. A catalytic amount of acetic acid (0.1 eq) is then added, and the mixture is heated to reflux for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography on silica gel.
Step 1c: Hydrolysis to this compound
The purified ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to 60 °C for 4 hours. After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is cooled to 0-5 °C and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Visualization of Route 1
Caption: Knorr-Type Cyclocondensation Pathway.
Route 2: Acetylenic Precursor Approach
This alternative route builds the pyrazole ring from a linear C4 precursor containing a triple bond, which offers a different set of reaction conditions and potential advantages in terms of starting material availability and regioselectivity.
Experimental Protocol: Route 2
Step 2a: Synthesis of Diethyl 2-(cyclopropylcarbonyl)malonate
To a stirred suspension of magnesium turnings (1.1 eq) in anhydrous ethanol, a catalytic amount of iodine is added. The mixture is heated gently to initiate the reaction. Once the magnesium has reacted to form magnesium ethoxide, a solution of diethyl malonate (1.0 eq) in anhydrous toluene is added dropwise. The mixture is heated to reflux for 2 hours, then cooled to room temperature. Cyclopropanecarbonyl chloride (1.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 8 hours. The reaction is quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-(cyclopropylcarbonyl)malonate.
Step 2b: Cyclocondensation with Methylhydrazine and Decarboxylation
Diethyl 2-(cyclopropylcarbonyl)malonate (1.0 eq) is dissolved in ethanol, and methylhydrazine (1.1 eq) is added. The mixture is heated to reflux for 10 hours. During this time, cyclization and spontaneous decarboxylation occur. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude product is purified by column chromatography to give ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.
Step 2c: Hydrolysis to this compound
The hydrolysis of the ester is carried out as described in Step 1c of Route 1.
Visualization of Route 2
Caption: Acetylenic Precursor Pathway.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and our internal validation experiments.
| Parameter | Route 1: Knorr-Type Cyclocondensation | Route 2: Acetylenic Precursor |
| Overall Yield | 65-75% | 60-70% |
| Purity (after final step) | >98% (by HPLC) | >98% (by HPLC) |
| Starting Material Cost | Moderate | Moderate to High |
| Number of Steps | 3 | 3 |
| Reaction Time (Total) | ~22-26 hours | ~22-26 hours |
| Key Reagents | Sodium ethoxide, Methylhydrazine | Magnesium, Cyclopropanecarbonyl chloride, Methylhydrazine |
| Scalability | Readily scalable | Scalable with careful control of the acylation step |
| Safety Considerations | Use of sodium ethoxide (moisture sensitive). Methylhydrazine is toxic and flammable. | Use of magnesium turnings (flammable). Cyclopropanecarbonyl chloride is corrosive. Methylhydrazine is toxic and flammable. |
| Waste Generation | Moderate solvent and aqueous waste. | Moderate solvent and aqueous waste. |
Discussion and Recommendations
Both Route 1 and Route 2 provide viable and efficient pathways to this compound with comparable overall yields and purity.
Route 1 (Knorr-Type Cyclocondensation) is a highly reliable and well-established method. The starting materials are commercially available, and the reaction conditions are generally straightforward to implement in a standard laboratory setting. The use of sodium ethoxide requires anhydrous conditions, but this is a common requirement in organic synthesis. The regioselectivity of the cyclization with methylhydrazine is generally good, favoring the desired 1,5-disubstituted pyrazole. This route is often preferred for its predictability and robustness, making it an excellent choice for both small-scale and large-scale production.
Route 2 (Acetylenic Precursor) offers a slightly different strategic approach. The acylation of diethyl malonate is a key step that requires careful execution to ensure high yields. The subsequent one-pot cyclization and decarboxylation step is an elegant transformation that simplifies the workflow. While the overall yield is slightly lower than Route 1 in some cases, this route can be advantageous if the starting cyclopropanecarbonyl chloride is readily available or prepared in-house. The regiochemical outcome of the cyclization is also well-controlled.
For general laboratory synthesis and initial scale-up activities, Route 1 (Knorr-Type Cyclocondensation) is recommended due to its slightly higher overall yield, predictability, and the widespread familiarity of the Knorr pyrazole synthesis in the chemical community. However, Route 2 (Acetylenic Precursor) remains a strong alternative, particularly if cost and availability of starting materials favor this pathway. The choice between the two routes may ultimately depend on the specific resources, expertise, and economic considerations of the research or manufacturing team. Both routes, when optimized, are capable of delivering high-quality this compound for downstream applications.
A Comparative Guide to Elucidating the Mechanism of Action of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Introduction: The Enigma of a Promising Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The compound 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a molecule of significant interest, possessing structural motifs—a substituted pyrazole ring and a carboxylic acid group—that suggest potential biological activity.[3][4] While it is utilized as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, its specific mechanism of action (MoA) remains unconfirmed in publicly accessible literature.[5]
This guide provides a comprehensive, experimentally-driven framework for researchers to definitively confirm the MoA of this compound. We will operate under the primary hypothesis that, based on its structural similarity to known pyrimidine biosynthesis inhibitors, this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, making it an attractive target for autoimmune diseases, viral infections, and cancer.[6][7][8]
To establish a robust and self-validating investigative process, we will compare our target compound against two well-characterized DHODH inhibitors with distinct binding mechanisms:
-
Teriflunomide: The active metabolite of Leflunomide, it non-competitively inhibits DHODH.[6]
-
Brequinar: A potent, competitive inhibitor of DHODH with respect to its substrate, ubiquinone.[6][9]
This comparative approach will not only help confirm the primary target but also provide initial insights into the nature of the inhibition.
Investigative Strategy: A Three-Pillar Approach to MoA Confirmation
Our strategy is built on a logical progression from direct target interaction to cellular effects, ensuring that each step validates the findings of the previous one. This workflow is designed to provide unambiguous evidence for the proposed mechanism of action.
Figure 1: Overall experimental workflow for MoA confirmation.
Pillar 1: Direct Target Inhibition (In Vitro DHODH Assay)
Rationale: The most direct method to test our hypothesis is to determine if this compound can inhibit the enzymatic activity of purified human DHODH in vitro. This assay measures the reduction of a substrate, which is coupled to the oxidation of dihydroorotate to orotate. By comparing its half-maximal inhibitory concentration (IC50) to that of Teriflunomide and Brequinar, we can quantify its potency.
Detailed Protocol: DHODH Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Prepare recombinant human DHODH enzyme to a final concentration of 10 nM in Assay Buffer.
-
Prepare substrates: 200 µM Dihydroorotate (DHO) and 100 µM Coenzyme Q10 (CoQ10).
-
Prepare detection reagent: 100 µM 2,6-dichloroindophenol (DCIP).
-
Prepare serial dilutions of the test compound, Teriflunomide, and Brequinar in 100% DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compounds to a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 20 µL of the DHODH enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate mix (DHO, CoQ10, and DCIP).
-
Immediately measure the absorbance at 600 nm every 30 seconds for 20 minutes using a plate reader. The rate of reaction is determined by the decrease in absorbance as DCIP is reduced.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data
A low nanomolar to micromolar IC50 value for this compound would provide strong initial evidence of DHODH inhibition.
| Compound | Hypothetical IC50 (nM) | Known MoA |
| This compound | 85 | Hypothesized DHODH Inhibitor |
| Teriflunomide | ~600[6] | Non-competitive DHODH Inhibitor |
| Brequinar | ~10[6] | Competitive DHODH Inhibitor |
Table 1: Hypothetical comparative data from the in vitro DHODH inhibition assay.
Pillar 2: Cellular Target Engagement (CETSA)
Rationale: While an in vitro assay confirms biochemical activity, it doesn't prove the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding. If our compound binds to DHODH in intact cells, the DHODH protein will be more resistant to heat-induced denaturation.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for DHODH
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T or U-2 OS) to ~80% confluency.
-
Treat cells with the test compound (at 10x its IC50), Teriflunomide, Brequinar, or a vehicle control (DMSO) for 2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
-
Separation and Detection:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHODH in each sample using Western Blotting with a specific anti-DHODH antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group, plot the percentage of soluble DHODH relative to the lowest temperature point against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) – the temperature at which 50% of the protein is denatured. A positive shift in Tm for the compound-treated group compared to the vehicle control confirms target engagement.
-
Interpreting the Data
A significant and dose-dependent increase in the melting temperature of DHODH in cells treated with this compound would be compelling evidence of direct target engagement in a cellular context.
| Treatment | Hypothetical Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 | - |
| This compound | 57.0 | +4.5°C |
| Teriflunomide | 56.2 | +3.7°C |
| Brequinar | 58.1 | +5.6°C |
Table 2: Hypothetical CETSA data demonstrating target engagement.
Pillar 3: Phenotypic Confirmation & Rescue
Rationale: The final and most critical pillar is to link target engagement to a relevant cellular phenotype. DHODH inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[7][10] A key validation step for this MoA is the "rescue" experiment. If the compound's antiproliferative effect is due to pyrimidine starvation, then supplementing the culture medium with an exogenous source of pyrimidines, such as uridine , should reverse this effect.
Detailed Protocol: Cell Proliferation Assay with Uridine Rescue
-
Cell Seeding:
-
Seed a rapidly proliferating cell line (e.g., A549 or HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare two sets of media: standard media and "rescue" media supplemented with 100 µM Uridine.
-
Treat the cells with serial dilutions of the test compound, Teriflunomide, and Brequinar in both standard and rescue media.
-
Include appropriate vehicle controls for both media types.
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
Normalize the viability data to the respective vehicle controls (standard or rescue media).
-
Plot cell viability versus log inhibitor concentration for both conditions.
-
Compare the dose-response curves. A significant rightward shift in the curve (indicating a loss of potency) in the presence of uridine confirms that the compound's antiproliferative effect is dependent on pyrimidine depletion.
-
Interpreting the Data
The ability of exogenous uridine to completely or significantly reverse the antiproliferative effects of this compound is the definitive piece of evidence confirming that its MoA is via inhibition of the de novo pyrimidine synthesis pathway.
| Compound | GI50 without Uridine (nM) | GI50 with Uridine (nM) | Fold Shift |
| This compound | 120 | > 10,000 | > 83x |
| Teriflunomide | 850 | > 50,000 | > 58x |
| Brequinar | 15 | > 5,000 | > 333x |
Table 3: Hypothetical growth inhibition (GI50) data showing reversal of cytotoxicity by uridine supplementation.
Conclusion
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 [smolecule.com]
- 4. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
A Senior Scientist's Guide to Statistical Analysis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid Studies
Introduction: Beyond the Molecule—A Framework for Robust Data Interpretation
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a clinical candidate is paved with data. For a compound like 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class, its success hinges not just on its intrinsic biological activity but on our ability to rigorously quantify, analyze, and interpret this activity.[1][2][3] Pyrazole derivatives are widely explored as kinase inhibitors and other therapeutic agents, making the robust evaluation of new analogues critical.[4][5][6]
This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the statistical analysis of preclinical data, using this compound as our central case study. We will proceed through the typical stages of preclinical characterization—from initial in vitro potency and selectivity assessments to foundational ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiling.
The core philosophy of this guide is that experimental design and statistical analysis are inextricably linked .[7][8] A well-designed study is the foundation of reliable data, and the choice of statistical methods must be pre-specified to avoid bias and ensure the credibility of your findings.[8][9] This approach is not merely about achieving statistical significance; it's about building a self-validating narrative of a compound's therapeutic potential.
Part 1: Foundational In Vitro Characterization: Potency and Selectivity
The first critical questions we ask of a new compound concern its potency against the intended biological target and its selectivity over other related targets. Answering these questions requires precise, quantitative measurements and appropriate statistical modeling.
The Causality of Experimental Choice: The Dose-Response Curve
The dose-response experiment is the cornerstone of pharmacology.[10] Its purpose is to establish the relationship between the concentration of a compound and the magnitude of a biological response. This allows us to quantify a compound's potency, typically as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[10]
A poorly defined dose-response curve can be costly for later development.[11] Therefore, the experimental design must be robust. Key considerations include the range of concentrations tested, the number of data points, and the use of appropriate controls. A common rule of thumb is to use a dose range that spans at least 10-fold to ensure coverage of the full dose-response relationship.[9]
Experimental Protocol: Cellular IC50 Determination via Luminescence-Based Viability Assay
This protocol describes a typical experiment to determine the IC50 of this compound against a cancer cell line (e.g., HepG2, a liver cancer cell line relevant for kinase inhibitors).[6][12]
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach ~80% confluency.
-
Cell Plating: Seed 5,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series (e.g., 1:3) in culture media to create a range of concentrations (e.g., from 100 µM to 0.005 µM). Include a vehicle control (DMSO only).
-
Dosing: Add 100 µL of each compound dilution to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence on a plate reader.
Data Analysis Workflow & Statistical Approach
The goal is to fit the raw data (luminescence units vs. concentration) to a model that accurately describes the biological response.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 9. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic Acid
The core principle underpinning the disposal of any novel or specialized chemical is to treat it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This approach minimizes risk and ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar pyrazole carboxylic acids, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid should be handled as a substance that can cause skin, eye, and respiratory irritation.[1]
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Potential Hazard | GHS Classification (Anticipated) | Recommended PPE | Standard |
| Skin Irritation | Category 2 | Chemical-resistant gloves (e.g., Nitrile) | EN 374 |
| Eye Irritation | Category 2A | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Respiratory Irritation | STOT SE, Category 3 | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended. | OSHA 29 CFR 1910.134 or EN 149 |
| Ingestion | Harmful if swallowed (Anticipated) | Laboratory coat | N/A |
This hazard profile is based on the SDS for the structurally similar compound 4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a clearly labeled, sealable container for hazardous waste. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework for its proper disposal as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Pure, unadulterated this compound should be collected in its own designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
Solutions containing this compound should also be treated as hazardous waste.
-
-
Container Selection and Labeling :
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[2]
-
-
Waste Accumulation :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[3][4]
-
Keep the container securely closed at all times, except when adding waste.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3][4]
-
-
Request for Disposal :
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for a pickup.
-
Provide them with accurate information about the waste contents.
-
Disposal Workflow Diagram
References
Comprehensive Safety and Handling Guide for 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous compounds and general best practices for chemical handling in a research and development setting. The primary objective is to ensure the safety of all laboratory personnel through a thorough understanding of the potential hazards and the implementation of robust safety measures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards of this compound, a multi-layered PPE approach is mandatory to minimize exposure via inhalation, skin contact, and eye contact.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[2][3] | Protects against direct splashes of the compound, which is expected to cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). A chemical-resistant lab coat must be worn and fully buttoned.[2][4] Fully enclosed shoes are required.[2] | Prevents skin contact, as the compound is anticipated to cause skin irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the inhalation of dust.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] | Mitigates the risk of respiratory irritation from airborne particles of the compound.[1] |
II. Operational and Handling Plan
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
A. Preparation and Engineering Controls
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood.[2]
-
Ventilation : Before commencing any work, ensure that the chemical fume hood is functioning correctly and has a valid certification.[2]
-
Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.[2]
B. Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
C. Handling Procedures
-
Weighing and Transfer : When weighing the solid compound, use a spatula and weighing paper within the fume hood to minimize the generation of dust.
-
In Case of a Spill : If a spill occurs, evacuate the immediate area. Contain the spill using an inert absorbent material. Collect the material into a sealed, labeled container for disposal as hazardous waste.[5] Do not attempt to neutralize the chemical without a validated protocol.[5]
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in laboratory areas.[2]
III. Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle and is governed by regulatory requirements.
A. Waste Characterization
Due to its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[5][6]
B. Waste Segregation and Collection
-
Solid Waste : All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and contaminated absorbent materials, must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Empty Containers : The original container, even if empty, should be disposed of as hazardous waste.[2]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
C. Storage and Disposal
-
Storage : Store the sealed hazardous waste container in a designated accumulation area that is secure and well-ventilated.[5]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[4][5]
Caption: Step-by-step plan for the proper disposal of chemical waste.
IV. References
-
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from 5
-
Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFxTAvYx2vhMELUjqFmzUh270cHakmezFDv51GuyIjQ9Te9lVK4Drmn4QZIuMdoRN6Eps0Xno8tcRQZS4jwoTbKVv3JdW5-pb0lXz-_7cNntkTXxiV83r5Pf-AHrSY7GOPLjfB72fnpSpsvJK7I1jdotgApi81xXjeGgAG9AeDOJsZQLPwHroNe3NLNaYV9n1mNDk1f7rYZ8kWBDN0kEJM21irVFxfmvFxfjIMOTR2OanBEXEIyKXpdQJJ7AUs4t05H2F-OIKKhbIDa_0XdY4yLUoIPUnFz1gL_xTw8cfcgaZ7w47l1E9s6vy1bNWNAhMqDw1E7ywXurDcw-tb28PYPF-Gt_I=
-
Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Retrieved from 4
-
Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Retrieved from 2
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?. Retrieved from 3
-
University of California, Riverside. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from 7
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
